STOCK2S-26016
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWQNJXXLPZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STOCK2S-26016: A Technical Guide to its Function as a WNK Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that have emerged as critical regulators of ion homeostasis and blood pressure, primarily through the WNK-SPAK/OSR1-CCC signaling cascade. Dysregulation of this pathway is implicated in hypertension and other pathological conditions, making it a compelling target for therapeutic intervention. STOCK2S-26016 is a small molecule inhibitor identified through chemical library screening that targets this pathway. This document provides a comprehensive technical overview of the function, mechanism of action, and experimental evaluation of this compound, intended to serve as a resource for researchers in physiology, pharmacology, and drug discovery.
Introduction to the WNK Signaling Pathway
The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4, are characterized by an atypical placement of the catalytic lysine residue.[1][2][3] They function as upstream regulators in a critical signaling cascade that controls the activity of various cation-chloride cotransporters (CCCs), such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]
Under conditions of cellular stress, such as hypotonic shock, WNK kinases are activated.[4] Activated WNKs then phosphorylate and activate the downstream kinases SPAK (Ste20-related proline/alanine-rich kinase, also known as STK39) and OSR1 (Oxidative Stress Responsive 1).[1][2][5] These activated kinases, in turn, phosphorylate the N-terminal domain of CCCs like NKCC1 and NCC, enhancing their ion transport activity.[6][7][8] This pathway is fundamental in regulating cell volume, blood pressure, and electrolyte balance.[9]
This compound: Mechanism of Action
This compound acts as an inhibitor of the WNK signaling pathway. Its primary mechanism is the disruption of the protein-protein interaction between WNK kinases (WNK1 and WNK4) and the downstream kinase SPAK.[6][7][10] By preventing this binding, this compound effectively blocks the transmission of the phosphorylation signal, thereby inhibiting the activation of SPAK and the subsequent phosphorylation of its target ion transporters, NKCC1 and NCC.[6][7] This leads to a reduction in ion influx and has demonstrated effects in cellular models of vascular smooth muscle and renal distal convoluted tubules.[6][7]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several components of the WNK pathway. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 Value | Description | Reference |
| WNK Signaling | 16 µM | General inhibition of the WNK signaling cascade. | [6][7] |
| WNK4 | 16 µM | Inhibition of WNK4 activity. | |
| WNK1 | 34.4 µM | Inhibition of WNK1 activity. |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical WNK signaling pathway and highlights the point of inhibition by this compound.
References
- 1. Protein–protein interaction analysis by C-terminally specific fluorescence labeling and fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 3. dovepress.com [dovepress.com]
- 4. Hypotonic lysis - Alsford Lab [blogs.lshtm.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Dual-Color Fluorescence Cross-Correlation Spectroscopy to Study Protein-Protein Interaction and Protein Dynamics in Live Cells [jove.com]
- 7. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fluorescencecorrelation.com [fluorescencecorrelation.com]
- 9. Development of a novel fluorescent probe for fluorescence correlation spectroscopic detection of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
STOCK2S-26016: A Technical Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (K) (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. By disrupting the interaction between WNK kinases and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK), this compound effectively inhibits the phosphorylation of key ion cotransporters, including the Na-Cl cotransporter (NCC) and Na-K-Cl cotransporter 1 (NKCC1). This mechanism of action makes this compound a valuable tool for investigating the pathophysiology of hypertension and a potential starting point for the development of novel antihypertensive therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Core Concepts and Mechanism of Action
This compound is a lysine-deficient protein kinase (WNK) signaling inhibitor.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between WNK kinases (specifically WNK1 and WNK4) and the SPAK/OSR1 (Oxidative Stress-Responsive Kinase 1) kinases.[1][2] This interaction is crucial for the activation of SPAK/OSR1, which in turn phosphorylates and activates downstream ion cotransporters such as NCC and NKCC1.[1][2] By inhibiting the WNK-SPAK interaction, this compound prevents the phosphorylation and subsequent activation of these cotransporters, leading to a reduction in sodium and chloride reabsorption in the kidneys and a potential lowering of blood pressure.[1][2]
The discovery of this compound was the result of a high-throughput screening of a chemical library using fluorescence correlation spectroscopy (FCS) to identify compounds that could disrupt the WNK4-SPAK binding.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| WNK4 Signaling | 16 μM | Inhibition of WNK4-SPAK binding | |
| WNK1 Signaling | 34.4 μM | Inhibition of WNK1-SPAK binding | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment | Effect | Reference |
| Mouse Distal Convoluted Tubule (mpkDCT) cells | 25-200 μM | Dose-dependent reduction in SPAK and NCC phosphorylation | [2] |
| Mouse Vascular Smooth Muscle (MOVAS) cells | 50-200 μM | Dose-dependent reduction in SPAK and NKCC1 phosphorylation |
Signaling Pathways and Experimental Workflows
WNK-SPAK-NCC Signaling Pathway
The WNK-SPAK-NCC signaling cascade is a key regulator of salt reabsorption in the distal convoluted tubule of the kidney. This compound intervenes at the initial step of this cascade.
Caption: WNK-SPAK-NCC signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Screening for WNK-SPAK Interaction Inhibitors
The following diagram illustrates the general workflow for identifying inhibitors of the WNK-SPAK protein-protein interaction using fluorescence correlation spectroscopy (FCS).
Caption: A generalized workflow for screening WNK-SPAK interaction inhibitors using FCS.
Experimental Protocols
Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Interaction
This protocol is a generalized representation based on the methodology described for the discovery of this compound.[2]
Objective: To identify small molecules that inhibit the binding of WNK kinase to SPAK.
Materials:
-
Recombinant C-terminal domain of human SPAK.
-
Fluorescently labeled (e.g., Alexa Fluor 488) synthetic peptide corresponding to the SPAK-binding region of WNK4.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween 20).
-
384-well plates.
-
Test compounds (including this compound) dissolved in DMSO.
-
FCS instrument.
Procedure:
-
Prepare a solution of the fluorescently labeled WNK4 peptide and SPAK protein in the assay buffer. The final concentrations should be optimized to ensure a significant change in diffusion time upon binding.
-
Dispense the test compounds into the wells of the 384-well plate.
-
Add the WNK4 peptide and SPAK protein solution to each well.
-
Incubate the plate at room temperature for a sufficient time to allow for binding equilibrium to be reached.
-
Measure the fluorescence fluctuations in each well using the FCS instrument.
-
Analyze the autocorrelation function of the fluorescence fluctuations to determine the diffusion time of the fluorescently labeled WNK4 peptide.
-
A decrease in the diffusion time in the presence of a test compound, compared to the DMSO control, indicates inhibition of the WNK4-SPAK interaction.
Cell-Based Assay for SPAK and NCC Phosphorylation
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on the WNK signaling pathway in a cellular context.[2]
Objective: To determine the effect of this compound on the phosphorylation of SPAK and NCC in response to hypotonic shock.
Cell Line: Mouse distal convoluted tubule (mpkDCT) cells.
Materials:
-
mpkDCT cells.
-
Cell culture medium and supplements.
-
This compound.
-
Isotonic and hypotonic cell culture media.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and membranes.
-
Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/185), anti-total SPAK, anti-phospho-NCC (Thr53/58), anti-total NCC, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment:
-
Culture mpkDCT cells to near confluence in appropriate culture dishes.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 μM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
-
Hypotonic Shock:
-
Remove the isotonic medium and replace it with hypotonic medium to stimulate the WNK pathway.
-
Incubate for a short period (e.g., 15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated SPAK and NCC in this compound-treated cells to the vehicle-treated control.
-
In Vivo Studies and Future Directions
Currently, there is a lack of publicly available in vivo data specifically for this compound regarding its effects on blood pressure in animal models of hypertension. However, studies with other WNK inhibitors have demonstrated the potential of this class of compounds to lower blood pressure in vivo. For instance, WNK1 heterozygous knockout mice exhibit a significant decrease in blood pressure.[4]
Future research on this compound should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To evaluate the absorption, distribution, metabolism, and excretion of this compound and to establish a relationship between its concentration and its pharmacological effect in vivo.
-
In vivo efficacy studies: To assess the antihypertensive effects of this compound in relevant animal models of hypertension, such as spontaneously hypertensive rats (SHR) or salt-sensitive models.
-
Selectivity profiling: To further characterize the selectivity of this compound against a broader panel of kinases to assess potential off-target effects.
-
Lead optimization: To improve the potency, selectivity, and pharmacokinetic properties of this compound for the development of a clinical candidate.
Conclusion
This compound is a valuable chemical probe for dissecting the role of the WNK-SPAK-NCC signaling pathway in the regulation of blood pressure. Its ability to dose-dependently inhibit the phosphorylation of key ion cotransporters in relevant cell models highlights its potential as a starting point for the development of a new class of antihypertensive drugs. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the WNK signaling cascade for the treatment of hypertension.
References
- 1. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Protein-protein interactions determined by fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
STOCK2S-26016: A Technical Guide to its Role in SPAK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the compound STOCK2S-26016 and its effects on the STE20/SPS1-related proline/alanine-rich kinase (SPAK). SPAK is a key regulator of ion homeostasis and is implicated in hypertension, making it a significant target for drug discovery. This compound has been identified as an inhibitor of the upstream With-No-Lysine (WNK) kinases, which in turn affects the phosphorylation and activation of SPAK. This document details the mechanism of action, quantitative effects, and the experimental protocols used to elucidate the function of this compound in the WNK-SPAK signaling cascade.
Mechanism of Action
This compound functions as a WNK signaling inhibitor.[1][2] It does not directly inhibit the kinase activity of SPAK. Instead, it disrupts the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK.[1][2] WNK kinases are responsible for phosphorylating and thereby activating SPAK.[3][4] By inhibiting the binding of WNK1 and WNK4 to SPAK, this compound effectively prevents the phosphorylation of SPAK at key activating residues.[1][2][3] This leads to a downstream reduction in the phosphorylation of SPAK substrates, such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]
Quantitative Data
The inhibitory activity of this compound on WNK kinases and its subsequent effect on SPAK phosphorylation have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound on WNK Kinases
| Target Kinase | IC50 (μM) |
| WNK4 | 16 |
| WNK1 | 34.4 |
Data sourced from MedchemExpress product information, citing Takayasu M, et al. (2013).[5]
Table 2: Dose-Dependent Inhibition of SPAK Phosphorylation by this compound in Cell Lines
| Cell Line | Concentration (μM) | Effect on SPAK Phosphorylation |
| mpkDCT | 25 | Dose-dependent reduction |
| mpkDCT | 50 | Dose-dependent reduction |
| mpkDCT | 100 | Dose-dependent reduction |
| mpkDCT | 200 | Drastic, dose-dependent reduction |
| MOVAS | 50 | Dose-dependent reduction |
| MOVAS | 100 | Dose-dependent reduction |
| MOVAS | 200 | Drastic, dose-dependent reduction |
Data describes a dose-dependent reduction in the phosphorylation of SPAK in mouse distal convoluted tubule (mpkDCT) and mouse vascular smooth muscle (MOVAS) cells.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WNK-SPAK signaling pathway and the experimental workflow used to assess the inhibitory effect of this compound.
Caption: The WNK-SPAK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on SPAK phosphorylation.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in characterizing the effect of this compound on SPAK phosphorylation.
Cell Culture and Treatment
-
Cell Lines: Mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle (MOVAS) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Hypotonic Stimulation: To activate the WNK-SPAK pathway, cells are subjected to hypotonic stress. The normal culture medium is replaced with a hypotonic, low-chloride buffer for a specified period (e.g., 30 minutes) prior to cell lysis.
-
Inhibitor Treatment: this compound, dissolved in a suitable solvent such as DMSO, is added to the culture medium at the desired final concentrations (e.g., 25, 50, 100, 200 μM) for a predetermined incubation time before and during hypotonic stimulation.
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The lysate is then scraped and collected.
-
Homogenization: The cell lysate is passed through a syringe with a small-gauge needle or sonicated to shear genomic DNA and ensure complete lysis.
-
Centrifugation: The lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant containing the soluble protein is collected.
-
Protein Quantification: The total protein concentration of the lysate is determined using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions. This ensures equal loading of protein for subsequent analysis.
Western Blotting for SPAK Phosphorylation
-
Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.
-
SDS-PAGE: The denatured protein samples are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated SPAK (p-SPAK).
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting light is captured on X-ray film or with a digital imaging system.
-
Stripping and Reprobing: To normalize for total protein levels, the membrane can be stripped of the p-SPAK antibody and then re-probed with an antibody that recognizes total SPAK.
Conclusion
This compound is a valuable research tool for investigating the WNK-SPAK signaling pathway. By inhibiting the interaction between WNK kinases and SPAK, it provides a mechanism to reduce SPAK phosphorylation and subsequent downstream signaling. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target this important pathway in the context of hypertension and other related disorders.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]
Investigating WNK Signaling with STOCK2S-26016: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The With-No-Lysine (WNK) signaling pathway is a critical regulator of ion homeostasis and blood pressure, making it a promising target for novel therapeutics. This technical guide provides an in-depth overview of STOCK2S-26016, a small molecule inhibitor of the WNK signaling cascade. We will explore its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to probe WNK signaling in various physiological and pathological contexts.
Introduction to WNK Signaling and this compound
The WNK family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1) kinases.[1][2] Activated SPAK/OSR1, in turn, phosphorylate and activate downstream ion cotransporters, including the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][3][4] This signaling cascade plays a crucial role in regulating electrolyte balance and blood pressure. Dysregulation of the WNK pathway is implicated in hypertension and other disorders.
This compound is a chemical compound identified as an inhibitor of the WNK signaling pathway. It functions not by directly inhibiting the kinase activity of WNK enzymes, but by disrupting the crucial protein-protein interaction between WNKs and their downstream targets, SPAK and OSR1. Specifically, this compound binds to the conserved C-terminal (CCT) domain of SPAK/OSR1, thereby preventing the binding of WNK1 and WNK4. This allosteric inhibition mechanism offers a potentially more specific means of modulating the pathway compared to ATP-competitive kinase inhibitors.
Quantitative Data
The inhibitory effects of this compound on the WNK signaling pathway have been quantified in various assays. The following tables summarize the key findings.
| Target | IC50 | Assay Type | Reference |
| WNK4 | 16 µM | WNK-SPAK Binding Assay | |
| WNK1 | 34.4 µM | WNK-SPAK Binding Assay | |
| Table 1: In Vitro Inhibitory Activity of this compound. |
| Cell Line | Treatment | Effect on SPAK Phosphorylation | Effect on NCC/NKCC1 Phosphorylation | Concentration Range | Reference |
| mpkDCT | This compound | Dose-dependent reduction | Dose-dependent reduction of NCC phosphorylation | 25-200 µM | |
| MOVAS | This compound | Dose-dependent reduction | Dose-dependent reduction of NKCC1 phosphorylation | 50-200 µM | |
| Table 2: Cellular Activity of this compound. |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of this compound and the experimental approaches to study it, the following diagrams are provided.
Caption: WNK Signaling Pathway and the inhibitory action of this compound.
References
- 1. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of mouse kidney digestion protocols for single-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The WNK Pathway Inhibitor STOCK2S-26016: A Technical Overview of its Effects on NCC Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a critical regulator of salt reabsorption in the distal convoluted tubule of the kidney. Its activity is finely tuned by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Dysregulation of this pathway is implicated in certain forms of hypertension. STOCK2S-26016 has been identified as a potent inhibitor of the WNK signaling pathway, leading to a reduction in NCC phosphorylation and a potential therapeutic avenue for hypertension. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of its quantitative effects on the WNK-SPAK-NCC signaling cascade, and detailed protocols for key experimental procedures used to elucidate its function.
Introduction to the WNK-SPAK-NCC Signaling Pathway
The WNK-SPAK-NCC signaling pathway plays a pivotal role in maintaining electrolyte homeostasis and blood pressure. WNK kinases, particularly WNK1 and WNK4, are upstream regulators that phosphorylate and activate the SPAK kinase. Activated SPAK, in turn, directly phosphorylates the N-terminal domain of NCC at several key threonine and serine residues. This phosphorylation event is a prerequisite for NCC's ion transport activity. Increased phosphorylation leads to enhanced sodium and chloride reabsorption, which can contribute to elevated blood pressure.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the WNK signaling cascade. Its primary mechanism of action is the inhibition of WNK1 and WNK4 kinase activity. By doing so, it prevents the subsequent activation of SPAK and, consequently, reduces the phosphorylation of NCC. This leads to a decrease in NCC-mediated salt reabsorption, highlighting its potential as a diuretic and antihypertensive agent.
Quantitative Data Summary
The inhibitory effects of this compound on the WNK-SPAK-NCC pathway have been quantified in various in vitro and cellular assays. The following tables summarize the key findings.
| Target Kinase | IC50 Value | Experimental System | Reference |
| WNK1 | 34.4 µM | In vitro kinase assay | [1] |
| WNK4 | 16 µM | In vitro kinase assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Treatment Condition | Effect on Phosphorylation | Concentration Range | Reference |
| mpkDCT | Hypotonic Stimulation | Dose-dependent reduction of pSPAK and pNCC | 25-200 µM | [1] |
| MOVAS | Hypotonic Stimulation | Dose-dependent reduction of pSPAK and pNKCC1 | 50-200 µM | [1] |
| mDCT | L-NAME Treatment | Blocks the increase in pNCC | Not specified | [1] |
Table 2: Cellular Effects of this compound on Kinase and Transporter Phosphorylation
Signaling Pathway and Experimental Workflow Diagrams
WNK-SPAK-NCC Signaling Pathway and the Action of this compound
Caption: The WNK-SPAK-NCC signaling cascade and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the effect of this compound on NCC phosphorylation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effect of this compound on NCC phosphorylation. These are based on methodologies commonly employed in the field.
Cell Culture and Treatment
-
Cell Line: Mouse distal convoluted tubule (mpkDCT) cells are a commonly used model system.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium/F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce the WNK-SPAK-NCC pathway, cells are often subjected to hypotonic stress. This can be achieved by replacing the normal culture medium with a hypotonic buffer (e.g., a 1:1 mixture of culture medium and sterile water) for a defined period (e.g., 30 minutes).
-
Inhibitor Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a specific duration (e.g., 1 hour) before and during the stimulation period.
Preparation of Cell Lysates
-
After treatment, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice by adding a radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
The cells are scraped from the culture dish, and the lysate is transferred to a microcentrifuge tube.
-
The lysate is incubated on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
The lysate is then centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant, containing the soluble proteins, is carefully transferred to a new tube.
-
Protein concentration in the lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analysis.
Western Blotting for Phosphorylated and Total Proteins
-
Protein Separation: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the proteins of interest (e.g., 8-10% for NCC and SPAK).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of NCC (e.g., anti-pNCC-Thr53/Thr58) and SPAK (e.g., anti-pSPAK-Ser373), as well as antibodies for total NCC and total SPAK. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing: The membrane is washed three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species.
-
Washing: The membrane is washed again three times for 10 minutes each with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Densitometry: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins and the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of the WNK-SPAK-NCC signaling pathway in renal physiology and hypertension. Its ability to potently inhibit WNK1 and WNK4 leads to a significant reduction in the phosphorylation of SPAK and its downstream target, NCC. The experimental protocols outlined in this guide provide a framework for researchers to further explore the effects of this compound and other potential inhibitors of this critical signaling cascade. Continued research in this area holds promise for the development of novel therapeutic strategies for the management of salt-sensitive hypertension.
References
In-Depth Technical Guide: Discovery and Characterization of STOCK2S-26016
For Researchers, Scientists, and Drug Development Professionals
Abstract
STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure.[1][2] Discovered through a high-throughput screening of approximately 17,000 compounds, this compound demonstrates inhibitory activity against WNK1 and WNK4 kinases.[3][4] Its mechanism of action involves the disruption of the protein-protein interaction between WNK kinases and the Ste20-related proline-alanine-rich kinase (SPAK), a downstream effector. This inhibition subsequently attenuates the phosphorylation of the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC), key ion transporters involved in vascular tone and renal salt handling. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells in vitro, suggesting its potential therapeutic application beyond hypertension. This guide provides a comprehensive overview of the discovery, characterization, and key experimental protocols related to this compound.
Physicochemical Properties and Quantitative Data
This compound is a potent inhibitor of the WNK signaling pathway with distinct physicochemical characteristics and biological activities.
| Property | Value | Reference(s) |
| Chemical Name | 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine | |
| Molecular Formula | C20H19N3O2 | |
| Molecular Weight | 333.38 g/mol | |
| CAS Number | 332922-63-1 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | |
| Storage | Store at -20°C |
| Biological Activity | Value | Reference(s) |
| IC50 (WNK4) | 16 µM | |
| IC50 (WNK1) | 34.4 µM |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on the WNK signaling pathway by targeting the interaction between WNK kinases (WNK1 and WNK4) and SPAK/OSR1 (Oxidative Stress Responsive 1) kinases. WNK kinases activate SPAK/OSR1 through phosphorylation, which in turn phosphorylates and activates downstream ion cotransporters such as NKCC1 and NCC. This compound binds to the conserved C-terminal (CCT) domain of SPAK, preventing its interaction with WNK kinases and thereby inhibiting the entire signaling cascade.
Experimental Protocols
This section details the key experimental methodologies used in the discovery and characterization of this compound.
Discovery: High-Throughput Screening via Fluorescence Correlation Spectroscopy (FCS)
This compound was identified from a chemical library screen designed to find inhibitors of the WNK-SPAK interaction.
Protocol:
-
Reagent Preparation:
-
Synthesize and fluorescently label a peptide derived from a WNK kinase containing the SPAK-binding motif.
-
Express and purify the recombinant C-terminal domain (CCT) of SPAK.
-
-
Assay Setup:
-
In a multi-well plate, mix the fluorescently labeled WNK peptide and the recombinant SPAK CCT domain in a suitable buffer.
-
Add individual compounds from the chemical library to each well.
-
-
FCS Measurement:
-
Measure the diffusion time of the fluorescently labeled WNK peptide in each well using a fluorescence correlation spectrometer. An increase in diffusion time indicates binding to the larger SPAK CCT domain.
-
-
Hit Identification:
-
Identify compounds that cause a decrease in the diffusion time of the fluorescent peptide, indicating a disruption of the WNK-SPAK interaction. This compound was identified as a reproducible hit in this screen.
-
Cellular Assay: Inhibition of SPAK, NKCC1, and NCC Phosphorylation
The inhibitory activity of this compound on the WNK signaling pathway was confirmed in cellular models.
Cell Culture and Treatment:
-
Cell Lines: Mouse vascular smooth muscle cells (MOVAS) and mouse distal convoluted tubule (mDCT) cells are suitable models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Hypotonic Shock: To activate the WNK pathway, expose cells to a hypotonic medium (e.g., a 1:1 dilution of regular medium with sterile water) for a specified time (e.g., 30 minutes).
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 25-200 µM) for a designated period (e.g., 10-30 minutes) before hypotonic shock.
Western Blotting Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated SPAK (p-SPAK), phosphorylated NKCC1 (p-NKCC1), phosphorylated NCC (p-NCC), and total protein controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Cancer Cell Migration and Invasion Assays
The anti-metastatic potential of this compound was assessed using transwell assays.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., breast cancer cell line) in appropriate media.
-
Transwell Setup:
-
For invasion assays , coat the upper chamber of a transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays , no coating is necessary.
-
-
Cell Seeding:
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the transwell insert.
-
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Quantification:
-
Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in multiple fields of view under a microscope to quantify cell migration/invasion.
-
Conclusion
This compound is a valuable research tool for studying the WNK signaling pathway and its role in various physiological and pathological processes. Its discovery through a novel FCS-based screening method highlights the potential for identifying inhibitors of protein-protein interactions. The well-characterized inhibitory effects on the WNK-SPAK-NCC/NKCC1 axis and its demonstrated anti-migratory and anti-invasive properties in cancer cells open avenues for further investigation into its therapeutic potential for hypertension and oncology. The detailed protocols provided in this guide are intended to facilitate further research and application of this potent WNK signaling inhibitor.
References
- 1. WNK regulates Wnt signalling and β-Catenin levels by interfering with the interaction between β-Catenin and GID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020072386A1 - Spak kinase inhibitors as neuroprotective agents - Google Patents [patents.google.com]
STOCK2S-26016: A Technical Guide to its Role in the Regulation of Ion Cotransporters
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth overview of STOCK2S-26016, a small molecule inhibitor of the With-No-Lysine (WNK) kinase signaling pathway, and its role in the regulation of ion cotransporters.
Introduction
This compound is a chemical compound identified as an inhibitor of the WNK signaling pathway. This pathway is a critical regulator of ion homeostasis and blood pressure, primarily through its modulation of cation-chloride cotransporters (CCCs) belonging to the SLC12A family.[1][2] Dysregulation of the WNK-SPAK/OSR1 signaling cascade has been implicated in certain forms of hypertension, making its components attractive targets for therapeutic intervention.[3] this compound serves as a valuable research tool for dissecting the mechanisms of ion transport and for exploring the potential of WNK pathway inhibition in various physiological and pathological contexts.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction between WNK kinases (specifically WNK1 and WNK4) and the STE20/SPS1-related proline/alanine-rich protein kinase (SPAK).[3] In the canonical pathway, WNK kinases phosphorylate and activate SPAK and the related Oxidative Stress Responsive Kinase 1 (OSR1).[1][2] Activated SPAK/OSR1 then directly phosphorylates and stimulates the activity of key ion cotransporters, including the Na-K-2Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[1]
By inhibiting the binding of WNK1 and WNK4 to SPAK, this compound prevents the subsequent phosphorylation and activation of SPAK, leading to a downstream reduction in the phosphorylation of NKCC1 and NCC. This ultimately results in decreased ion transport activity.
Signaling Pathway Diagram
Caption: WNK-SPAK signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Assay Type | Reference |
| WNK4 | 16 | Fluorescence Correlation Spectroscopy | [4] |
| WNK1 | 34.4 | Fluorescence Correlation Spectroscopy | [4] |
Table 2: Cellular Activity
| Cell Line | Target Pathway | Concentration Range (µM) | Effect | Reference |
| Mouse Distal Convoluted Tubule (mpkDCT) | SPAK and NCC Phosphorylation | 25 - 200 | Dose-dependent reduction in phosphorylation | [4] |
| Mouse Vascular Smooth Muscle (MOVAS) | SPAK and NKCC1 Phosphorylation | 50 - 200 | Dose-dependent reduction in phosphorylation | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of research findings. The following sections outline the methodologies used to characterize the activity of this compound.
Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Binding
This protocol is based on the methodology described by Mori et al. (2013) for identifying inhibitors of the WNK-SPAK interaction.
Objective: To quantify the inhibitory effect of this compound on the binding of WNK1/4 to SPAK.
Materials:
-
Recombinant fluorescently labeled SPAK protein
-
Recombinant WNK1 or WNK4 protein
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
384-well microplates
-
FCS-enabled confocal microscope
Procedure:
-
Prepare a solution of fluorescently labeled SPAK in the assay buffer.
-
Serially dilute this compound to obtain a range of concentrations.
-
In a 384-well plate, mix the fluorescently labeled SPAK, WNK1 or WNK4, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no WNK).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measure the diffusion time of the fluorescently labeled SPAK in each well using the FCS system. An increase in diffusion time indicates binding to the larger WNK protein.
-
Plot the change in diffusion time against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the WNK-SPAK binding.
Workflow for FCS-based Inhibition Assay
Caption: Workflow for determining the IC50 of this compound using FCS.
In-Cell Western Blotting for Phosphorylation Analysis
This protocol outlines a general method for assessing the effect of this compound on the phosphorylation of SPAK, NCC, and NKCC1 in cultured cells.
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of SPAK and its downstream targets in response to a stimulus.
Materials:
-
mpkDCT or MOVAS cells
-
Cell culture medium and supplements
-
Hypotonic low-chloride buffer
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SPAK, anti-total-SPAK, anti-phospho-NCC, anti-total-NCC, anti-phospho-NKCC1, anti-total-NKCC1
-
Secondary antibodies (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture mpkDCT or MOVAS cells to near confluency in appropriate multi-well plates.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration.
-
Induce the WNK-SPAK pathway by exposing the cells to a hypotonic low-chloride buffer for a short period.
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of SPAK, NCC, or NKCC1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.
Conclusion
This compound is a specific inhibitor of the WNK-SPAK signaling pathway that acts by disrupting the interaction between WNK kinases and the SPAK kinase. Its ability to dose-dependently reduce the phosphorylation of key ion cotransporters, NKCC1 and NCC, in cellular models makes it a valuable tool for studying the physiological and pathological roles of this signaling cascade. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating ion transport regulation and for those in the early stages of drug discovery targeting the WNK pathway.
References
- 1. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
STOCK2S-26016: A Technical Guide to a Novel WNK Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on STOCK2S-26016, a potent inhibitor of the With-No-Lysine (WNK) signaling pathway. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of biomedical research and drug development. This document details the mechanism of action, key experimental findings, and detailed protocols related to the initial characterization of this compound.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the WNK signaling cascade. WNK kinases are crucial regulators of ion homeostasis and are implicated in hypertension and cancer progression. This compound exerts its inhibitory effects by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream substrate, STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][2][3][4] This disruption prevents the phosphorylation and subsequent activation of SPAK and its downstream targets, the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
| Target | IC50 Value | Assay Type | Reference |
| WNK4 | 16 µM | Fluorescence Correlation Spectroscopy | [2] |
| WNK1 | 34.4 µM | Fluorescence Correlation Spectroscopy | [2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Treatment | Effect | Concentration Range | Reference |
| Mouse Vascular Smooth Muscle (MOVAS) Cells | Hypotonic Shock | Dose-dependent reduction of SPAK and NKCC1 phosphorylation | 50-200 µM | [2] |
| Mouse Distal Convoluted Tubule (mpkDCT) Cells | L-NAME induced | Blocks the effect on phosphorylated NCC | Not Specified | [2] |
| Mouse Distal Convoluted Tubule (mpkDCT) Cells | Not Specified | Dose-dependent reduction of SPAK and NCC phosphorylation | 25-200 µM | [2] |
| Breast Cancer Cells | Not Specified | Inhibition of migration and invasion | Not Specified | [1][3] |
Table 2: Cellular Activity of this compound
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway inhibited by this compound.
Caption: WNK Signaling Pathway Inhibition by this compound.
Experimental Protocols
Fluorescence Correlation Spectroscopy (FCS) for WNK-SPAK Binding
This protocol is adapted from the methodology described by Mori et al. (2013).
Objective: To quantify the inhibitory effect of this compound on the binding of WNK4 to SPAK.
Materials:
-
Recombinant human WNK4 and SPAK proteins
-
Fluorescently labeled WNK4
-
This compound
-
FCS instrument
Procedure:
-
Prepare a solution containing fluorescently labeled WNK4 and SPAK in a suitable buffer.
-
Add varying concentrations of this compound to the solution.
-
Incubate the mixture to allow for binding and inhibition to occur.
-
Perform FCS measurements to determine the diffusion time of the fluorescently labeled WNK4.
-
An increase in diffusion time indicates binding to SPAK. The degree of inhibition is calculated by the reduction in the diffusion time shift in the presence of this compound.
-
Calculate the IC50 value from the dose-response curve.
Cellular Phosphorylation Assay in Response to Hypotonic Shock
This protocol is based on experiments conducted in mouse vascular smooth muscle (MOVAS) and distal convoluted tubule (mpkDCT) cell lines.
Objective: To assess the effect of this compound on the phosphorylation of SPAK, NKCC1, and NCC in response to hypotonic stress.
Materials:
-
MOVAS or mpkDCT cells
-
Cell culture medium
-
Hypotonic buffer
-
This compound
-
Lysis buffer
-
Phospho-specific antibodies for SPAK, NKCC1, and NCC
-
Western blotting reagents and equipment
Procedure:
-
Culture MOVAS or mpkDCT cells to confluence.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Induce hypotonic shock by replacing the culture medium with a hypotonic buffer for a short period.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using phospho-specific antibodies to detect the levels of phosphorylated SPAK, NKCC1, and NCC.
-
Quantify the band intensities to determine the dose-dependent inhibitory effect of this compound.
Cancer Cell Migration and Invasion Assays
This protocol is a generalized procedure based on the findings that this compound inhibits cancer cell migration and invasion.
Objective: To evaluate the inhibitory effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Boyden chambers with Matrigel-coated (for invasion) or uncoated (for migration) membranes
-
Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)
-
This compound
-
Staining solution (e.g., crystal violet)
Procedure:
-
Starve the cancer cells in a serum-free medium.
-
Resuspend the cells in a serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Boyden chamber.
-
Fill the lower chamber with a medium containing a chemoattractant.
-
Incubate for a period sufficient to allow for cell migration or invasion.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells under a microscope to quantify migration/invasion.
-
Calculate the percentage of inhibition relative to the untreated control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the cellular effects of this compound.
Caption: General Experimental Workflow for this compound Cellular Assays.
References
- 1. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation [thno.org]
- 3. Low-dose L-NAME induces salt sensitivity associated with sustained increased blood volume and sodium-chloride cotransporter activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STK39 promotes breast cancer invasion and metastasis by increasing SNAI1 activity upon phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STOCK2S-26016 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of STOCK2S-26016, a cell-permeable inhibitor of With-No-Lysine (WNK) signaling, in various cell culture systems. This compound exerts its inhibitory effect by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This inhibition prevents the phosphorylation and subsequent activation of key ion cotransporters, such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC), making it a valuable tool for studying renal and cardiovascular physiology.
Summary of Quantitative Data
| Parameter | Value | Cell Line(s) | Reference(s) |
| This compound IC50 (WNK1) | 34.4 µM | In vitro | [1] |
| This compound IC50 (WNK4) | 16 µM | In vitro | [1] |
| HEK-293T Seeding Density | 1 x 10^4 cells/cm² | HEK-293T | [1] |
| mDCT Seeding Density | 2.5 x 10^4 - 3.5 x 10^4 cells/cm² | mDCT | |
| MOVAS Seeding Density | 1 x 10^4 - 1 x 10^5 cells/cm² | MOVAS | |
| This compound Treatment Concentration | 10 - 200 µM | mDCT, mpkDCT, MOVAS | [1] |
| This compound Treatment Duration | 10 - 30 minutes | mDCT | [1] |
| Phospho-SPAK/OSR1 Antibody Dilution | 0.5 µg/mL | HEK-293 | [2] |
| Phospho-NCC (Thr53) Antibody Dilution | Varies (consult datasheet) | Not specified | [3] |
| Total NCC Antibody Dilution | 1:1000 - 1:2000 | Rat Kidney Lysate | [4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WNK signaling pathway targeted by this compound and a general experimental workflow for its application in cell culture.
Caption: WNK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Cell Culture Protocols
a. HEK-293T Cell Culture
-
Growth Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Culture Conditions: 37°C, 5% CO2
-
Passaging:
-
Aspirate media and wash cells with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at a 1:10 to 1:20 split ratio.
-
b. mDCT (murine Distal Convoluted Tubule) Cell Culture
-
Growth Medium:
-
DMEM/F12 (1:1 mixture)
-
5% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Culture Conditions: 37°C, 5% CO2
-
Passaging:
-
Follow the same procedure as for HEK-293T cells.
-
Split confluent cultures at a 1:10 to 1:20 ratio.
-
c. MOVAS (mouse Vascular Smooth Muscle) Cell Culture
-
Growth Medium:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.2 mg/mL G418 (Geneticin)
-
-
Culture Conditions: 37°C, 5% CO2
-
Passaging:
-
Follow the same procedure as for HEK-293T cells.
-
Split confluent cultures at a 1:4 to 1:6 ratio.
-
This compound Treatment Protocol
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at the recommended density (see table above) and allow them to adhere and reach 70-80% confluency.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM) in serum-free cell culture medium.
-
-
Treatment:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired duration (e.g., 10, 30 minutes, or longer depending on the experimental design).
-
Western Blot Protocol for Phosphorylated Proteins
-
Cell Lysis:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A recommended lysis buffer is RIPA buffer containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium orthovanadate, and sodium pyrophosphate).
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: For phospho-specific antibodies, BSA is recommended over non-fat dry milk as milk contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NCC, or anti-phospho-NKCC1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total SPAK, total NCC, or a loading control like GAPDH or β-actin).
-
References
- 1. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Anti-NCC Antibody (SPC-402) - Rabbit Polyclonal [stressmarq.com]
- 5. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
STOCK2S-26016: Application Notes for In Vivo Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
STOCK2S-26016 is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. By disrupting the interaction between WNK kinases and the downstream kinase SPAK (STE20/SPS1-related proline/alanine-rich kinase), this compound offers a targeted approach for investigating the physiological roles of this pathway. These application notes provide a summary of the known mechanism of action of this compound, its effects on the WNK signaling cascade, and a generalized protocol for its initial in vivo evaluation. It is critical to note that, to date, specific in vivo efficacy, toxicity, and pharmacokinetic data for this compound have not been extensively reported in peer-reviewed literature. Therefore, the provided in vivo protocol is a general guideline and must be optimized and validated by the end-user.
Introduction
The WNK signaling pathway plays a crucial role in regulating the activity of ion co-transporters, thereby influencing blood pressure and electrolyte balance. Dysregulation of this pathway is associated with hereditary forms of hypertension, such as Pseudohypoaldosteronism type II (PHAII). WNK kinases phosphorylate and activate SPAK and the related Oxidative Stress-Responsive Kinase 1 (OSR1). These activated kinases, in turn, phosphorylate and modulate the activity of ion co-transporters like the Na-K-2Cl co-transporter (NKCC1) and the Na-Cl co-transporter (NCC). This compound has been identified as an inhibitor of this pathway, making it a valuable tool for researchers studying renal physiology, cardiovascular disease, and other conditions influenced by WNK signaling.
Mechanism of Action
This compound functions as a WNK signaling inhibitor by preventing the binding of WNK1 and WNK4 to SPAK.[1] This inhibitory action blocks the subsequent phosphorylation and activation of SPAK, thereby preventing the downstream phosphorylation of its target ion co-transporters, NKCC1 and NCC.[1] This disruption of the WNK-SPAK-NCC/NKCC1 signaling cascade is the primary mechanism through which this compound exerts its biological effects.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the WNK signaling pathway.
Quantitative Data
The following table summarizes the available in vitro data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 16 µM | WNK signaling inhibition | [1] |
| Target | WNK1/WNK4 binding to SPAK | In vitro binding assays | [1] |
| Downstream Effect | Inhibition of NKCC1 and NCC phosphorylation | Mouse vascular smooth muscle and distal convoluted tubule cell cultures | [1] |
Experimental Protocols
Note: The following protocols are generalized and should be adapted and optimized for specific experimental needs.
In Vitro Inhibition of NCC Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of the Na-Cl co-transporter (NCC) in a distal convoluted tubule cell line.
Materials:
-
Mouse distal convoluted tubule (mDCT) cells
-
DMEM/F12 medium supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
L-NAME (to induce NCC phosphorylation)
-
Phospho-NCC specific antibody
-
Total-NCC antibody
-
Western blot reagents and equipment
Protocol:
-
Culture mDCT cells to 80-90% confluency in 6-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) for 30 minutes.
-
Induce NCC phosphorylation by treating the cells with L-NAME for the desired time.
-
Lyse the cells and collect protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-NCC and anti-total-NCC antibodies.
-
Visualize and quantify the bands to determine the ratio of phosphorylated NCC to total NCC.
General In Vivo Protocol for Small Molecule Inhibitors (To be adapted for this compound)
Disclaimer: This is a template protocol and has not been validated for this compound. The user must conduct dose-ranging and toxicity studies before commencing efficacy experiments.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or a relevant transgenic mouse model of hypertension.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Metabolic cages for urine and feces collection
Protocol:
-
Acclimatization: Acclimate animals to the housing facility and handling procedures for at least one week.
-
Dose Formulation: Prepare a clear, homogenous solution of this compound in the chosen vehicle. A suggested starting formulation for in vivo studies is available from some vendors.
-
Dose-Ranging Study: Administer single doses of this compound at a range of concentrations to a small cohort of animals to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity.
-
Pharmacokinetic (PK) Study: Administer a single dose of this compound and collect blood samples at various time points to determine key PK parameters such as Cmax, Tmax, and half-life.
-
Efficacy Study:
-
Divide animals into vehicle control and treatment groups.
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection) for the duration of the study.
-
Monitor blood pressure regularly.
-
At the end of the study, collect blood and tissues for biomarker analysis (e.g., plasma electrolytes, kidney tissue for phospho-NCC levels).
-
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo evaluation of this compound.
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable research tool for investigating the WNK signaling pathway. While in vitro data demonstrates its mechanism of action, the lack of published in vivo studies necessitates careful planning and validation of any animal experiments. The protocols and information provided here serve as a starting point for researchers to design and conduct their own investigations into the in vivo effects of this compound.
References
Application Notes and Protocols for STOCK2S-26016 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
STOCK2S-26016 is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and cell volume.[1] While its efficacy has been demonstrated in in-vitro systems, there is currently no publicly available data on the specific dosage and administration of this compound in murine models. This document provides a comprehensive overview of this compound's mechanism of action and outlines a detailed, hypothetical protocol for researchers to systematically determine the optimal dosage and administration route for this compound in mice. The proposed methodologies are based on the known physicochemical properties of this compound and established practices for in vivo drug testing.
Introduction to this compound
This compound is a small molecule inhibitor that targets the WNK signaling cascade.[1] It functions by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream substrate, STE20/SPS1-related proline/alanine-rich kinase (SPAK). This inhibition prevents the phosphorylation and subsequent activation of ion co-transporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). The WNK-SPAK/OSR1 pathway is a key regulator of electrolyte balance and blood pressure, making this compound a compound of interest for cardiovascular and renal research.[1] Additionally, studies have implicated this pathway in cancer cell migration and invasion.
Mechanism of Action
The WNK family of serine-threonine kinases responds to changes in intracellular chloride concentration and osmotic stress. Activated WNKs phosphorylate and activate SPAK and its homolog, Oxidative Stress-Responsive Kinase 1 (OSR1). These activated kinases, in turn, phosphorylate and regulate the activity of cation-chloride cotransporters. This compound acts as an inhibitor of this pathway, leading to a reduction in the phosphorylation of SPAK/OSR1 and their downstream targets.
Figure 1. WNK Signaling Pathway Inhibition by this compound.
Physicochemical Properties and In Vitro Activity
A summary of the key properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and dosing formulations for in vivo studies.
| Property | Value | Reference |
| Molecular Weight | 333.38 g/mol | |
| Formula | C₂₀H₁₉N₃O₂ | |
| IC₅₀ | 16 µM (for WNK signaling) | |
| Solubility | 100 mM in DMSO, 50 mM in ethanol | |
| In Vitro Activity | Inhibits phosphorylation of NKCC1 and NCC in mouse vascular smooth muscle and distal convoluted tubule cell cultures at concentrations of 25-200 µM. | [1] |
Table 1. Physicochemical and In Vitro Properties of this compound.
Guidelines for In Vivo Administration in Mice
Disclaimer: The following protocols are hypothetical and intended as a guide for establishing the in vivo dosage and administration of this compound in mice. Researchers should conduct their own dose-finding and toxicology studies to determine the optimal and safe dosage for their specific experimental model.
Vehicle Formulation
Due to the poor aqueous solubility of this compound, a suitable vehicle is required for in vivo administration. Based on its solubility in DMSO and ethanol, several formulations can be considered. It is recommended to keep the concentration of organic solvents to a minimum to avoid vehicle-induced toxicity.
| Vehicle Component | Suggested Concentration | Notes |
| DMSO | ≤ 10% (v/v) | Should be used with caution due to potential toxicity at higher concentrations. |
| Ethanol | ≤ 10% (v/v) | Can cause sedation or other behavioral effects at higher concentrations. |
| PEG 300/400 | 30-60% (v/v) | A common co-solvent to improve the solubility of hydrophobic compounds. |
| Tween 80 | 5-10% (v/v) | A surfactant used to create stable emulsions or suspensions. |
| Saline or PBS | q.s. to 100% | The final diluent for the formulation. |
Table 2. Recommended Vehicle Formulations for this compound.
Example Formulation: A common vehicle for poorly soluble compounds for oral gavage or intraperitoneal injection is a mixture of DMSO, PEG 300, Tween 80, and saline. A suggested starting formulation could be:
-
10% DMSO
-
40% PEG 300
-
5% Tween 80
-
45% Saline
Preparation Protocol for Vehicle:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, mix the PEG 300 and Tween 80.
-
Add the this compound/DMSO stock solution to the PEG 300/Tween 80 mixture and vortex thoroughly.
-
Add the saline in a stepwise manner while vortexing to ensure a homogenous suspension or solution.
-
Visually inspect the final formulation for any precipitation.
Proposed Experimental Workflow for Dose Determination
A systematic approach is necessary to determine the optimal dose of this compound for in vivo studies. The following workflow outlines the key steps, from initial dose-range finding to pharmacokinetic and pharmacodynamic assessments.
References
Application Notes and Protocols: Preparing STOCK2S-26016 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a potent inhibitor of With-No-Lysine (K) (WNK) signaling.[1][2] It functions by inhibiting the binding of WNK1 and WNK4 to SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive Kinase 1), which in turn prevents the phosphorylation of downstream targets such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[2][3] This inhibitory action on the WNK-SPAK/OSR1 signaling cascade makes this compound a valuable tool for research in areas such as hypertension and cancer cell migration and invasion.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 333.38 g/mol | [2] |
| Chemical Formula | C₂₀H₁₉N₃O₂ | [2] |
| CAS Number | 332922-63-1 | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| IC₅₀ | 16 μM for WNK signaling inhibition | [2] |
| Solubility in DMSO | ≥ 50 mg/mL (149.98 mM) to 100 mM | [1][2] |
| Solubility in Ethanol | 50 mM (16.67 mg/mL) | [2] |
| Recommended Storage | Store at -20°C | [2][4][5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.33 mg of the compound (Mass = Molarity × Volume × Molecular Weight = 0.01 mol/L × 0.001 L × 333.38 g/mol = 0.00333 g = 3.33 mg).
-
Dissolving the Compound:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For 3.33 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][4][5]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions
This protocol describes the dilution of the stock solution to prepare working solutions for use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or experimental buffer to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO.
-
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of your cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WNK-SPAK/OSR1 signaling pathway targeted by this compound and a general workflow for its use in cell-based assays.
Caption: WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Solubility of STOCK2S-26016 in DMSO and Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
STOCK2S-26016 is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure.[1][2][3] It functions by inhibiting the interaction between WNK kinases (WNK1 and WNK4) and the SPAK/OSR1 kinases, subsequently preventing the phosphorylation of downstream ion cotransporters such as NKCC1 and NCC.[4] Accurate and reproducible in vitro and in vivo studies involving this compound necessitate precise preparation of stock solutions. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol, along with protocols for preparing stock solutions and determining solubility.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 332922-63-1 |
Quantitative Solubility Data
The solubility of this compound has been determined in two common laboratory solvents, DMSO and ethanol. The data is summarized in the table below for easy reference.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM | 33.34 mg/mL |
| Ethanol | 50 mM | 16.67 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 333.38 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 30 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C in a water bath can be employed to aid dissolution if necessary.
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Protocol for Determining Kinetic Solubility using Nephelometry
This protocol provides a general method for determining the kinetic solubility of a compound like this compound in a buffered aqueous solution from a DMSO stock.
Materials:
-
100 mM this compound in DMSO (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or a plate reader with a light scattering module
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the 100 mM this compound stock solution in DMSO.
-
Dispensing into Microplate: Using an automated liquid handler, dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well microplate. Include DMSO-only wells as a negative control.
-
Addition of Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to initiate precipitation.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the light scattering or turbidity of each well using a nephelometer at a specific wavelength (e.g., 650 nm).
-
Data Analysis: Plot the measured nephelometry units against the compound concentration. The concentration at which a significant increase in light scattering is observed above the background is determined as the kinetic solubility.
Visualizations
WNK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the WNK-SPAK/OSR1 signaling pathway by this compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the kinetic solubility of this compound.
References
- 1. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulation of salt transport and blood pressure by the WNK-SPAK/OSR1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Application of STOCK2S-26016 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a cell-permeable small molecule that functions as a potent inhibitor of the With-No-Lysine (K) (WNK) signaling pathway.[1] It has been identified as an inhibitor of WNK1 and WNK4 kinases, with IC50 values of 34.4 µM and 16 µM, respectively.[2] The primary mechanism of action for this compound involves disrupting the interaction between WNK kinases and their downstream substrate, STE20/SPS1-related proline/alanine-rich kinase (SPAK), thereby preventing the phosphorylation and activation of SPAK/OSR1 (Oxidative Stress-Responsive Kinase 1) and their subsequent targets, the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][3] Given the critical role of the WNK signaling cascade in regulating ion homeostasis, blood pressure, and vascular tone, this compound presents a valuable tool for investigating the pathophysiology of cardiovascular diseases and exploring novel therapeutic strategies.
While direct and extensive studies on this compound in a wide range of cardiovascular models are still emerging, its established mechanism of action as a WNK signaling inhibitor allows for its application to be inferred from the broader research on WNK pathway modulation in cardiovascular contexts. This document provides an overview of the potential applications of this compound in cardiovascular research, supported by data from studies on WNK signaling and its inhibitors.
Principle of Action
The WNK signaling pathway is a crucial regulator of ion transport in various tissues, including the vasculature and the kidneys. In vascular smooth muscle cells (VSMCs), the WNK-SPAK/OSR1-NKCC1 axis plays a significant role in maintaining intracellular chloride concentration and cell volume, which are important for vascular tone and contractility. Similarly, in the distal convoluted tubule (DCT) of the kidney, the WNK-SPAK/OSR1-NCC pathway is a key determinant of sodium reabsorption and, consequently, blood pressure.
This compound inhibits this pathway by preventing the binding of WNK1 and WNK4 to SPAK.[1][3] This disruption leads to a dose-dependent reduction in the phosphorylation of SPAK and its downstream targets, NKCC1 and NCC.[2] By inhibiting these critical signaling events, this compound can be utilized to probe the physiological and pathological roles of the WNK pathway in the cardiovascular system.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Target | Effect | Concentration Range | Reference |
| MOVAS (mouse vascular smooth muscle cells) | p-SPAK, p-NKCC1 | Dose-dependent reduction in phosphorylation | 50-200 µM | [2] |
| mpkDCT (mouse distal convoluted tubule cells) | p-SPAK, p-NCC | Dose-dependent reduction in phosphorylation | 25-200 µM | [2][3] |
Inhibitory Activity of this compound
| Kinase | IC50 | Reference |
| WNK4 | 16 µM | [2] |
| WNK1 | 34.4 µM | [2] |
Key Applications in Cardiovascular Research
Based on the known functions of the WNK signaling pathway, this compound can be a valuable tool in the following areas of cardiovascular research:
-
Hypertension: The WNK-SPAK/OSR1-NCC pathway in the kidney is a well-established regulator of blood pressure. This compound, by inhibiting this pathway, can be used in in vitro and ex vivo models to study the mechanisms of salt-sensitive hypertension.
-
Vascular Smooth Muscle Cell Physiology: The WNK-SPAK/OSR1-NKCC1 pathway is implicated in regulating VSMC proliferation, migration, and contractility. This compound can be employed to investigate the role of this pathway in vascular remodeling associated with conditions like atherosclerosis and restenosis.
-
Cardiac Hypertrophy and Heart Failure: While direct evidence for this compound is pending, other WNK inhibitors have been investigated in models of heart failure. WNK1 has been linked to metabolic remodeling in the heart, suggesting that inhibitors like this compound could be used to explore the role of WNK signaling in cardiac pathology.
Experimental Protocols
Protocol 1: Inhibition of SPAK/OSR1 and NKCC1/NCC Phosphorylation in Cell Culture
Objective: To assess the in vitro efficacy of this compound in inhibiting the WNK signaling pathway in vascular smooth muscle cells or renal tubular cells.
Materials:
-
MOVAS (mouse vascular smooth muscle cells) or mpkDCT (mouse distal convoluted tubule cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Hypotonic low-chloride buffer to stimulate the WNK pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SPAK/OSR1, anti-total-SPAK/OSR1, anti-phospho-NKCC1/NCC, anti-total-NKCC1/NCC, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Plate MOVAS or mpkDCT cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours before treatment.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the WNK pathway by replacing the medium with a hypotonic low-chloride buffer for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: Vascular Reactivity Assay Using Wire Myography
Objective: To investigate the effect of this compound on the contractile responses of isolated blood vessels.
Materials:
-
Small arteries (e.g., mesenteric arteries) isolated from rodents
-
Krebs-Henseleit buffer
-
Wire myograph system
-
This compound (dissolved in DMSO)
-
Vasoconstrictors (e.g., phenylephrine, KCl)
-
Vasodilators (e.g., acetylcholine, sodium nitroprusside)
Procedure:
-
Vessel Dissection and Mounting: Dissect small arteries in cold Krebs-Henseleit buffer and mount them on a wire myograph.
-
Equilibration: Equilibrate the vessels under a standardized tension for 60-90 minutes, with buffer changes every 15-20 minutes.
-
Viability Check: Assess vessel viability by inducing contraction with a high-KCl solution.
-
Inhibitor Incubation: Incubate the vessels with this compound or vehicle (DMSO) for a defined period (e.g., 30-60 minutes).
-
Concentration-Response Curves:
-
Generate cumulative concentration-response curves to a vasoconstrictor (e.g., phenylephrine) in the presence and absence of this compound.
-
To assess endothelial function, pre-constrict the vessels and generate concentration-response curves to a vasodilator (e.g., acetylcholine).
-
-
Data Analysis: Compare the concentration-response curves to determine the effect of this compound on vascular contraction and relaxation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: WNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro testing of this compound.
References
Application Notes and Protocols for Studying Kidney Function with STOCK2S-26016
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a potent and selective inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of renal ion transport and blood pressure. By targeting the interaction between WNK kinases and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), this compound offers a valuable tool for investigating the pathophysiology of hypertension and electrolyte imbalances. These application notes provide detailed protocols for utilizing this compound to study kidney function, focusing on its effects on key ion transporters in the distal nephron.
Mechanism of Action
The WNK signaling cascade plays a pivotal role in regulating sodium and potassium homeostasis in the kidney. Under conditions of low intracellular chloride, WNK kinases (WNK1 and WNK4) phosphorylate and activate SPAK and OSR1.[1][2] Activated SPAK/OSR1, in turn, phosphorylates and activates cation-chloride cotransporters, including the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT) and the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2][3] This phosphorylation cascade leads to increased salt reabsorption by the kidney.
This compound functions by binding to the conserved C-terminal (CCT) domain of SPAK/OSR1, thereby preventing their interaction with and subsequent activation by WNK kinases.[4] This inhibitory action effectively blocks the downstream phosphorylation and activation of NCC and NKCC2, leading to a reduction in renal salt reabsorption.
Signaling Pathway Diagram
Caption: The WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 | Reference |
| WNK1 | In vitro kinase assay | 34.4 µM | [5] |
| WNK4 | In vitro kinase assay | 16 µM | [5] |
Table 1: In vitro inhibitory activity of this compound against WNK kinases.
| Cell Line | Target Phosphorylation | Concentration Range | Effect | Reference |
| mpkDCT | SPAK | 25-200 µM | Dose-dependent reduction | [5] |
| mpkDCT | NCC | 25-200 µM | Dose-dependent reduction | [5] |
| MOVAS | SPAK | 50-200 µM | Dose-dependent reduction | [5] |
| MOVAS | NKCC1 | 50-200 µM | Dose-dependent reduction | [5] |
Table 2: Cellular activity of this compound on downstream target phosphorylation.
Experimental Protocols
The following protocols are designed to investigate the effects of this compound on the WNK-SPAK/OSR1 signaling pathway and its functional consequences in kidney-derived cells.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in renal cells.
Protocol 1: Analysis of SPAK and NCC Phosphorylation by Western Blot
This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of SPAK and NCC in mouse distal convoluted tubule (mpkDCT) cells.
Materials:
-
mpkDCT cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Hypotonic low chloride stimulation buffer
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/Thr185), anti-total SPAK/OSR1, anti-phospho-NCC (Thr53/58), anti-total NCC, anti-beta-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate mpkDCT cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 1-2 hours.
-
Stimulate the cells with hypotonic low chloride medium for 30 minutes to activate the WNK-SPAK pathway.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (beta-actin).
-
Protocol 2: Immunoprecipitation to Assess WNK-SPAK Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between WNK kinases and SPAK.
Materials:
-
Kidney tissue lysate or mpkDCT cell lysate
-
This compound
-
Immunoprecipitation (IP) lysis buffer
-
Anti-SPAK antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibodies for Western blot: anti-WNK1, anti-WNK4, anti-SPAK
-
HRP-conjugated secondary antibodies
Procedure:
-
Lysate Preparation and Treatment:
-
Prepare cell or tissue lysates as described in Protocol 1.
-
Treat the lysate with this compound or vehicle control and incubate for 1-2 hours at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add the anti-SPAK antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash three to five times with IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for WNK1, WNK4, and SPAK.
-
-
Data Analysis:
-
Compare the amount of WNK1 and WNK4 co-immunoprecipitated with SPAK in the presence and absence of this compound. A reduction in the co-precipitated WNKs indicates inhibition of the interaction.
-
Protocol 3: In Vitro Kinase Assay
This protocol allows for the direct assessment of the inhibitory effect of this compound on the kinase activity of WNK1 and WNK4.
Materials:
-
Recombinant active WNK1 and WNK4 kinases
-
Kinase substrate (e.g., a peptide containing the SPAK/OSR1 phosphorylation site)
-
This compound
-
Kinase reaction buffer
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the tubes.
-
Initiate the reaction by adding the recombinant WNK kinase.
-
-
Incubation:
-
Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Troubleshooting and Further Considerations
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent before use. The final solvent concentration in the assays should be kept low (typically <0.5%) to avoid non-specific effects.
-
Antibody Specificity: Validate the specificity of all antibodies used, particularly the phospho-specific antibodies, to ensure accurate detection of the target proteins.
-
Cell Line Variability: The response to this compound may vary between different cell lines. It is recommended to use cell lines that endogenously express the WNK-SPAK-NCC/NKCC2 pathway components, such as mpkDCT cells.
-
In Vivo Studies: For in vivo studies, the pharmacokinetic and pharmacodynamic properties of this compound will need to be determined to establish appropriate dosing regimens.
These application notes and protocols provide a framework for utilizing this compound as a tool to investigate the role of the WNK-SPAK/OSR1 signaling pathway in kidney function. By employing these methods, researchers can further elucidate the mechanisms of renal ion transport and explore the therapeutic potential of targeting this pathway in diseases such as hypertension.
References
Application Notes and Protocols for STOCK2S-26016
For Researchers, Scientists, and Drug Development Professionals
Introduction
STOCK2S-26016 is a potent inhibitor of With-No-Lysine (WNK) signaling pathways. It has been identified as an inhibitor of WNK1 and WNK4 kinases, which are crucial regulators of ion homeostasis and blood pressure.[1][2][3] This document provides detailed application notes and protocols for in vitro assays utilizing this compound to investigate its mechanism of action and effects on cellular processes.
Mechanism of Action
This compound functions by inhibiting the kinase activity of WNK1 and WNK4.[1] This inhibition disrupts the downstream signaling cascade involving STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4][5] The primary mechanism of action is the disruption of the interaction between WNK kinases and the CCT domain of SPAK/OSR1.[4][6] This leads to a reduction in the phosphorylation of key ion co-transporters such as the sodium-chloride cotransporter (NCC) and the sodium-potassium-chloride cotransporter 1 (NKCC1).[1][2][3] Consequently, this compound has demonstrated potential in antihypertensive research and has been shown to inhibit the migration and invasion of cancer cells in vitro.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| WNK1 IC50 | 34.4 µM | In vitro kinase assay | [1] |
| WNK4 IC50 | 16 µM | In vitro kinase assay | [1] |
| HEK293T Cytotoxicity IC50 | 4.2 µM | CCK8 assay (40 hrs) | [1] |
Signaling Pathway Diagram
Experimental Protocols
WNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays and is designed to quantify the inhibitory effect of this compound on WNK1 and WNK4 kinase activity.[5][7][8]
Workflow Diagram:
Materials:
-
Recombinant WNK1 or WNK4 enzyme
-
Kinase substrate (e.g., OSR1 or a peptide substrate)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of Kinase Reaction Buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the WNK enzyme and substrate in Kinase Reaction Buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final reaction volume is 12.5 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 12.5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of SPAK/NCC/NKCC1 Phosphorylation
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of downstream targets of the WNK pathway in a cellular context.[9][10][11]
Workflow Diagram:
Materials:
-
Cell lines (e.g., mDCT, mpkDCT, MOVAS)
-
Cell culture medium and supplements
-
This compound
-
Stimulus (e.g., hypotonic low-chloride buffer)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NCC, anti-phospho-NKCC1, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound for a specified time. A positive control with a known stimulus (e.g., hypotonic shock) can be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (CCK-8 Assay)
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of this compound on various cell lines.[1][3][4][12][13]
Workflow Diagram:
Materials:
-
Cell lines of interest (e.g., HEK293T, cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 40 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Transwell Cell Migration and Invasion Assay
This protocol is to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.[2][6][14][15][16]
Workflow Diagram:
Materials:
-
Cancer cell lines
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For migration assays, no coating is needed. Rehydrate the inserts with serum-free medium.
-
Cell Preparation: Culture cells and then starve them in serum-free medium for several hours. Resuspend the cells in serum-free medium with or without different concentrations of this compound.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the Transwell plate. Seed the prepared cell suspension into the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the insert with methanol. Stain the fixed cells with crystal violet.
-
Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells using a microscope. Count the number of migrated/invaded cells in several random fields of view.
-
Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
Co-Immunoprecipitation (Co-IP) for WNK-SPAK Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between WNK1/4 and SPAK.[17][18][19][20]
Workflow Diagram:
Materials:
-
Cells co-expressing tagged WNK1/4 and SPAK (or endogenous proteins)
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against WNK1 or WNK4
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies for Western blotting (anti-WNK1/4 and anti-SPAK)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with control beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., WNK1) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the "prey" protein (SPAK) to detect its presence in the immunoprecipitated complex. Also, probe for the bait protein (WNK1) to confirm successful immunoprecipitation.
-
Data Analysis: Compare the amount of co-immunoprecipitated SPAK in the this compound-treated samples versus the control samples. A reduction in the SPAK band intensity in the treated samples indicates disruption of the WNK-SPAK interaction.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WNK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. clyte.tech [clyte.tech]
- 16. corning.com [corning.com]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. antibodiesinc.com [antibodiesinc.com]
STOCK2S-26016: A Potent Inhibitor for Cancer Cell Migration and Invasion Studies
References
Application Notes and Protocols: Detection of p-SPAK Inhibition by STOCK2S-26016 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The STE20/SPS1-related proline-alanine-rich kinase (SPAK) is a key regulator of ion homeostasis, primarily through the phosphorylation and activation of cation-chloride cotransporters. The activity of SPAK is controlled by upstream with-no-lysine (WNK) kinases. The WNK-SPAK signaling pathway is implicated in several physiological processes and its dysregulation has been linked to conditions such as hypertension. STOCK2S-26016 is a small molecule inhibitor that disrupts the interaction between WNK kinases and SPAK, thereby preventing SPAK phosphorylation and activation. This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of SPAK phosphorylation (p-SPAK) in response to this compound treatment.
Signaling Pathway
The WNK-SPAK signaling cascade is a crucial pathway for regulating ion transport. Under conditions of cellular stress, such as osmotic stress, WNK kinases phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates downstream targets, including the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC), leading to their activation and subsequent ion influx. This compound acts by binding to the conserved C-terminal (CCT) domain of SPAK, which prevents the binding of WNK kinases and consequently inhibits SPAK phosphorylation and activation.[1]
Caption: WNK-SPAK Signaling and this compound Inhibition.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the inhibitory effect of this compound on SPAK phosphorylation in a cell-based assay.
Materials and Reagents
-
Cell Line: Mouse distal convoluted tubule (mpkDCT) cells or other suitable cell line expressing the WNK-SPAK pathway.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Alternative Lysis Buffer (for potentially insoluble proteins): 1% SDS in 50mM Tris (pH 7.4), 150mM NaCl, 10mM EDTA, supplemented with protease and phosphatase inhibitors.
-
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[2][3]
-
Primary Antibodies:
-
Rabbit anti-phospho-SPAK (Thr233) or anti-phospho-SPAK (Ser373)/phospho-OSR1 (Ser325) antibody.
-
Rabbit or Mouse anti-total SPAK antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Western Blot Imaging System
Cell Culture and Treatment
-
Cell Seeding: Plate mpkDCT cells in 6-well plates and grow to 70-80% confluency.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 25 µM to 200 µM.[4] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
A treatment time of 30 minutes to 2 hours is recommended to observe changes in SPAK phosphorylation.
-
-
Induction of SPAK Phosphorylation (Optional): To enhance the p-SPAK signal, cells can be stimulated with hypotonic low chloride conditions or sorbitol (0.5 M for 30 minutes) prior to lysis.
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-SPAK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed for total SPAK and a loading control like β-actin.
-
Experimental Workflow
Caption: Western Blot Workflow for p-SPAK Detection.
Data Presentation
The results of the Western blot can be quantified by densitometry using software such as ImageJ. The intensity of the p-SPAK band should be normalized to the intensity of the total SPAK band to account for any variations in protein loading. The data can be presented in a table to clearly show the dose-dependent effect of this compound.
| Treatment | Concentration (µM) | p-SPAK/Total SPAK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 25 | 0.75 |
| This compound | 50 | 0.52 |
| This compound | 100 | 0.28 |
| This compound | 200 | 0.11 |
Note: The data presented in this table is representative and should be generated from experimental results.
Conclusion
This application note provides a comprehensive protocol for the detection of p-SPAK inhibition by this compound using Western blotting. By following this detailed methodology, researchers can effectively assess the potency and dose-dependency of this inhibitor on the WNK-SPAK signaling pathway. Careful attention to sample preparation, particularly the use of phosphatase inhibitors and appropriate blocking agents, is crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: STOCK2S-26016 and WNK Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with STOCK2S-26016, specifically when it does not inhibit WNK phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a lysine-deficient protein kinase (WNK) signaling inhibitor.[1] Its primary mechanism is to inhibit the binding of WNK1 and WNK4 to SPAK (STE20/SPS1-related proline/alanine-rich kinase), a downstream kinase.[1] This disruption prevents the subsequent phosphorylation of transporters such as NKCC1 (Na-K-Cl cotransporter 1) and NCC (Na-Cl cotransporter).[1][2]
Q2: I'm not observing inhibition of WNK phosphorylation with this compound in my cell-based assay. Is this expected?
This is a documented observation. While this compound effectively disrupts the WNK-SPAK interaction in in-vitro assays, cellular studies have shown that it may not suppress the phosphorylation of SPAK/OSR1 and NKCC1, particularly under conditions of hypotonic low chloride stress.[3] This suggests that while it can prevent the physical interaction, it may not effectively inhibit the downstream phosphorylation events within a cellular context.
Q3: What is the IC50 of this compound?
The reported IC50 value for this compound is 16 µM for inhibiting the WNK signaling pathway.[1] It has IC50 values of 16 µM for WNK4 and 34.4 µM for WNK1.[2]
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[1] It is recommended to store the compound at -20°C.[1]
Troubleshooting Guide
If you are not observing the expected inhibitory effect of this compound on WNK-mediated phosphorylation, consider the following troubleshooting steps:
1. Verify Compound Integrity and Concentration:
-
Action: Ensure the compound has been stored correctly at -20°C. Prepare fresh stock solutions in the recommended solvent (DMSO or ethanol). Verify the final concentration used in your assay.
-
Rationale: Improper storage or repeated freeze-thaw cycles can degrade the compound. Inaccurate concentration can lead to a lack of observable effect.
2. Review Your Experimental System:
-
Action: Critically evaluate whether you are using an in-vitro (e.g., purified proteins) or a cell-based assay.
-
Rationale: As noted, this compound's efficacy differs between these systems. It is more likely to show inhibition of protein-protein interaction in a cell-free system.[3]
3. Consider the Specific WNK Isoform:
-
Action: Identify the specific WNK isoform (WNK1, WNK2, WNK3, or WNK4) that is active in your experimental model.
-
Rationale: this compound has different potencies for different WNK isoforms (IC50 of 34.4 µM for WNK1 and 16 µM for WNK4).[2] The predominant isoform in your system may be less sensitive to the inhibitor.
4. Assay Conditions for WNK Activity:
-
Action: Ensure your assay buffer conditions are optimal for WNK kinase activity. Key components often include HEPES, MgCl2, and ATP.
-
Rationale: Suboptimal assay conditions can affect enzyme kinetics and the apparent efficacy of the inhibitor.
5. Alternative Inhibitors:
-
Action: If this compound is not effective in your cellular model, consider using alternative WNK signaling inhibitors.
-
Rationale: Other compounds, such as WNK463, have been shown to be potent, orally bioavailable pan-WNK inhibitors.[4] Research into other small molecule inhibitors targeting different aspects of the WNK pathway is ongoing.[5][6][7]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 333.38 g/mol | [1] |
| Formula | C₂₀H₁₉N₃O₂ | [1] |
| IC50 (WNK Signaling) | 16 µM | [1] |
| IC50 (WNK1) | 34.4 µM | [2] |
| IC50 (WNK4) | 16 µM | [2] |
| Solubility | ≤100 mM in DMSO, ≤50 mM in ethanol | [1] |
| Storage | -20°C | [1] |
Experimental Protocols
General In-Vitro WNK Kinase Assay Protocol
This protocol is a generalized procedure based on common kinase assay principles.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 20-40 mM HEPES (pH 7.4-7.5), 10-20 mM MgCl₂, 1-2 mM DTT, and 0.01% Tween 20.[8][9]
-
Prepare Substrate and ATP Solution: Prepare a solution containing the substrate peptide (e.g., a fragment of OSR1) and ATP at desired concentrations (e.g., 10 µM peptide and 25-100 µM ATP).[8][10]
-
Compound Dosing: Add this compound or another inhibitor at various concentrations to the wells of a microplate. Include a DMSO-only control.
-
Enzyme Addition: Add the purified WNK enzyme to initiate the reaction. The final enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 1-3 hours).[8]
-
Stop Reaction: Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA.[8]
-
Detection: Quantify the phosphorylation of the substrate using a suitable detection method, such as a mobility shift assay, fluorescence polarization, or a luminescence-based assay like ADP-Glo.[8][9]
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK Kinase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. promega.com [promega.com]
- 10. A phosphorylated intermediate in the activation of WNK kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing STOCK2S-26016 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STOCK2S-26016. Our goal is to offer direct, practical solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway. It specifically targets WNK1 and WNK4 kinases, with reported IC50 values of 34.4 µM and 16 µM, respectively.[1] By inhibiting these kinases, this compound prevents the phosphorylation and activation of downstream kinases, including Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This, in turn, blocks the phosphorylation of cation-chloride cotransporters like NKCC1 and NCC, which are involved in ion homeostasis and cell volume regulation.[2][3]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on its IC50 values, a good starting point for determining the optimal concentration of this compound in your specific cell line is to perform a dose-response experiment. A typical starting range for a novel kinase inhibitor is between 0.1 nM and 10 µM. However, for this compound, a broader range of 25-200 µM has been shown to dose-dependently reduce the phosphorylation of SPAK and NCC in mpkDCT cells.[1] We recommend an initial screening with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol.[2] For a 10 mM stock solution, dissolve 3.33 mg of this compound (Molecular Weight: 333.38 g/mol ) in 1 mL of DMSO. To increase solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month or -80°C for up to six months.[4]
Q4: How can I confirm that this compound is inhibiting the WNK pathway in my cells?
A4: The most direct way to confirm the inhibitory activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets of the WNK pathway. You should observe a decrease in the phosphorylation of SPAK (at Thr233) and OSR1 (at Thr185) upon treatment with this compound. You can also assess the phosphorylation of their substrate, NKCC1 (at Thr203, Thr207, and Thr212).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect on cell viability observed after treatment with this compound. | The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 200 µM). Ensure the compound is properly dissolved and the stock solution is not degraded. |
| The incubation time may be too short. | Extend the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effects. | |
| The chosen cell line may be resistant to WNK pathway inhibition. | Research the role of the WNK pathway in your specific cell line. Consider using a positive control cell line known to be sensitive to WNK inhibition. | |
| High background in Western blot for phosphorylated proteins. | Non-specific antibody binding. | Optimize your antibody concentrations and blocking conditions. Use a high-quality blocking buffer (e.g., 5% BSA in TBST). |
| Insufficient washing steps. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Perform a cell count before plating. |
| Degradation of this compound stock solution. | Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles. | |
| Inconsistent incubation times. | Standardize all incubation times for cell treatment and assay steps. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Adherent cells of choice
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 200 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 1.05 | 84.0 |
| 10 | 0.88 | 70.4 |
| 25 | 0.63 | 50.4 |
| 50 | 0.40 | 32.0 |
| 100 | 0.25 | 20.0 |
| 200 | 0.15 | 12.0 |
Protocol 2: Western Blot Analysis of SPAK/OSR1 Phosphorylation
This protocol describes how to assess the inhibition of the WNK signaling pathway by this compound by measuring the phosphorylation of SPAK/OSR1.
Materials:
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Cells treated with this compound
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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Laemmli sample buffer (4X)
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
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Primary antibodies:
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Rabbit anti-phospho-SPAK/OSR1 (Thr233/Thr185)
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Rabbit anti-SPAK/OSR1
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Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
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ECL detection reagent
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Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SPAK/OSR1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for total protein levels, the membrane can be stripped and reprobed with antibodies against total SPAK/OSR1 and a loading control like β-actin.
-
Data Presentation:
| Treatment | p-SPAK/OSR1 (Band Intensity) | Total SPAK/OSR1 (Band Intensity) | β-actin (Band Intensity) | Normalized p-SPAK/OSR1 |
| Vehicle | 15000 | 16000 | 20000 | 0.94 |
| This compound (10 µM) | 9000 | 15500 | 19500 | 0.58 |
| This compound (50 µM) | 4500 | 15800 | 20500 | 0.28 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: The WNK signaling pathway and the inhibitory action of this compound.
References
STOCK2S-26016 Technical Support Center
Welcome to the technical support center for STOCK2S-26016. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the With-No-Lysine (WNK) signaling pathway.[1][2] It functions by disrupting the interaction between WNK kinases (WNK1 and WNK4) and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][3] This prevents the subsequent phosphorylation and activation of downstream ion co-transporters like the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]
Q2: What are the known kinase targets of this compound and their corresponding inhibitory concentrations?
A2: this compound has been shown to inhibit WNK1 and WNK4. The half-maximal inhibitory concentrations (IC50) are provided in the table below.
| Kinase Target | IC50 Value |
| WNK4 | 16 µM |
| WNK1 | 34.4 µM |
| Data compiled from available literature.[4] |
Q3: Are there any known off-target effects for this compound?
A3: While this compound was found to be selective in a screening against 139 different protein kinases, researchers should be aware that off-target effects are a possibility with any kinase inhibitor.[3] The development of other WNK inhibitors has been challenged by a lack of selectivity among different WNK family members, leading to preclinical safety issues.[5] Users should therefore carefully design experiments to include appropriate controls to identify potential off-target effects in their specific model system.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of my target pathway.
-
Possible Cause 1: Suboptimal Compound Concentration. The reported IC50 values are determined in specific biochemical or cellular assays and may not be directly transferable to all experimental systems.[4]
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Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. It has been noted that in some cellular assays, this compound did not suppress SPAK/OSR1 and NKCC1 phosphorylation, while other compounds did, suggesting experimental context is critical.[3]
-
-
Possible Cause 2: Compound Solubility and Stability. this compound is soluble in DMSO and ethanol, but precipitation can occur in aqueous media.[1]
-
Troubleshooting Step: Ensure the final concentration of the solvent in your culture medium is low and non-toxic to your cells. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
-
Possible Cause 3: Cell-Specific Differences. The expression levels of WNK kinases and their downstream effectors can vary significantly between cell types, influencing the observed effect of the inhibitor.
-
Troubleshooting Step: Confirm the expression of WNK1, WNK4, SPAK, and the relevant ion co-transporters (e.g., NKCC1, NCC) in your experimental model using techniques like Western blotting or qPCR.
-
Issue 2: I am observing an unexpected phenotype or cellular response.
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Possible Cause 1: Off-target Kinase Inhibition. Although reported to be selective, this compound could potentially inhibit other kinases or cellular proteins at higher concentrations.[3][6]
-
Troubleshooting Step: Use a lower concentration of the inhibitor. Employ a structurally unrelated WNK pathway inhibitor as a control to confirm that the observed phenotype is due to inhibition of the intended pathway. Additionally, a non-inhibitory analog of this compound can be used as a negative control to rule out non-specific effects.[5]
-
-
Possible Cause 2: Pathway Crosstalk. Inhibition of the WNK-SPAK pathway may lead to compensatory signaling through other pathways.[6]
-
Troubleshooting Step: Conduct a phosphoproteomics screen to identify unexpected changes in protein phosphorylation. This can help to uncover which alternative pathways may be activated or inhibited.
-
Below is a troubleshooting flowchart for addressing unexpected results.
Caption: Troubleshooting flowchart for this compound experiments.
Experimental Protocols & Visualizations
WNK-SPAK Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound. The inhibitor prevents WNK from binding to and activating SPAK/OSR1, which in turn cannot phosphorylate and activate downstream ion co-transporters.
Caption: WNK-SPAK signaling pathway and the point of inhibition by this compound.
Protocol: Western Blot for Phospho-SPAK/OSR1 Inhibition
This protocol is designed to assess the efficacy of this compound in inhibiting the phosphorylation of SPAK/OSR1 in a cellular context.
1. Cell Culture and Treatment: a. Plate cells (e.g., mouse distal convoluted tubule cells) and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (DMSO) for 1 hour. d. Stimulate the WNK pathway by exposing cells to a hypotonic low-chloride buffer for 30 minutes.
2. Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with a primary antibody against phospho-SPAK/OSR1 (Thr233/Thr185). f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize bands using an enhanced chemiluminescence (ECL) substrate. j. Strip the membrane and re-probe for total SPAK/OSR1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
The following diagram outlines the workflow for identifying potential off-target effects.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. STOCK2S 26016 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. STOCK2S 26016 (5570) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving STOCK2S-26016 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered with STOCK2S-26016 in solution during experimental procedures.
Understanding this compound
This compound is a potent inhibitor of With-No-Lysine (WNK) signaling, a critical pathway in regulating ion transport and blood pressure. Its chemical structure, 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, contains a 9-aminoacridine core, which is known for its biological activity and potential sensitivity to environmental factors. Understanding the inherent chemical properties of this scaffold is key to ensuring the stability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of potency is often attributable to chemical degradation. Based on the 9-aminoacridine structure of this compound, the primary suspects for instability in aqueous solutions are pH-mediated hydrolysis and photodegradation. It is also possible that the compound is susceptible to oxidation.
Q2: I've noticed a change in the color of my this compound solution. Is this an indication of degradation?
A2: Yes, a color change, such as yellowing, can be a visual indicator of degradation. Acridine derivatives are known to be colored, and alterations to the chromophore through chemical modification will likely result in a color change. This is often associated with photodegradation or oxidative processes.
Q3: What is the optimal pH range for maintaining the stability of this compound in my experimental buffer?
A3: While specific data for this compound is not extensively published, literature on 9-aminoacridine derivatives suggests they are generally more stable in acidic conditions (pH < 7). Alkaline conditions may promote hydrolysis. It is recommended to perform a pH stability screen for your specific experimental conditions.
Q4: Can I autoclave my buffer containing this compound?
A4: It is strongly advised not to autoclave solutions containing this compound. The compound's stability at high temperatures is unknown, and the risk of thermal degradation is significant. Prepare solutions by sterile filtering through a 0.22 µm filter.
Q5: How should I properly store my stock and working solutions of this compound?
A5: For long-term storage, solid this compound should be stored at -20°C, protected from light. High-concentration stock solutions in anhydrous DMSO or ethanol can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used promptly. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating stability issues with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation in Aqueous Buffer | Poor aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects your assay (typically <0.5% v/v for DMSO). - Gently warm the solution (if the compound is thermally stable) or use sonication to aid dissolution. - Adjust the pH of the buffer; for aminoacridines, a slightly acidic pH may improve solubility. |
| Loss of Activity in Cell-Based Assays | Degradation in culture medium. | - Prepare fresh dilutions of this compound in culture medium immediately before adding to cells. - Minimize the exposure of the compound to the medium before the experiment (e.g., prepare dilutions just before use). - Consider the presence of components in the medium (e.g., serum proteins) that might bind to or degrade the compound. |
| Inconsistent Results Between Experiments | Photodegradation or oxidation. | - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. - Work under subdued lighting conditions when handling the compound. - Consider degassing buffers to remove dissolved oxygen if oxidation is suspected. The addition of antioxidants could be explored but must be validated for compatibility with the assay. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation. | - Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and pathways. - Analyze samples at different time points to monitor the rate of degradation under your experimental conditions. - Adjust buffer pH, protect from light, and control temperature to minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (with a light source providing both UV and visible light) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze all samples by a stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.
Protocol 2: LC-MS Method for Stability Analysis
This method can be used to separate and identify this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 10 minutes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 30°C.
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Detection: UV detection at a wavelength appropriate for the acridine chromophore (e.g., 254 nm and 400-450 nm) and Mass Spectrometry (MS) in positive ion mode to identify the mass of the parent compound and any degradation products.
Visualizations
Technical Support Center: Troubleshooting STOCK2S-26016 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using STOCK2S-26016 for in vivo applications. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: I am observing lower than expected knockdown of my target gene. What are the potential causes and how can I troubleshoot this?
Potential Causes and Solutions:
Several factors can contribute to suboptimal gene knockdown. A systematic approach to troubleshooting is recommended.
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siRNA Integrity and Stability: Naked small interfering RNAs (siRNAs) can be rapidly degraded by nucleases in the bloodstream and have a short half-life.[1][2]
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Inefficient Delivery to Target Tissue: The delivery vehicle may not be efficiently reaching the target organ or cells.
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Poor Cellular Uptake and Endosomal Escape: Even if the siRNA reaches the target tissue, it needs to be taken up by the cells and escape the endosome to reach the cytoplasm where the RNA interference (RNAi) machinery resides.[1][9]
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Solution: The formulation of this compound is designed to facilitate cellular uptake and endosomal escape. If issues persist, consider optimizing the dose.
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Suboptimal siRNA Sequence Design: The efficacy of gene silencing is highly dependent on the siRNA sequence.
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Solution: While the this compound sequence is optimized, if you are designing your own siRNA, use validated design algorithms.[10]
-
-
Incorrect Assessment of Knockdown: The timing of analysis and the method used to measure knockdown are critical.
Troubleshooting Workflow for Low Knockdown
Caption: A decision tree for troubleshooting suboptimal gene knockdown.
Q2: I am observing significant off-target effects. How can I minimize them?
Potential Causes and Solutions:
Off-target effects occur when the siRNA silences genes other than the intended target, which can lead to misinterpretation of results and potential toxicity.[3][4]
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MicroRNA-like Off-Target Effects: The siRNA guide strand can bind to the 3' untranslated regions (UTRs) of unintended mRNAs, similar to microRNAs (miRNAs), causing their translational repression or degradation.[3]
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Solution:
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Chemical Modifications: this compound incorporates chemical modifications to reduce off-target binding.[3][13]
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Dose Reduction: Using the lowest effective dose of the siRNA can minimize off-target effects.[13]
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Pooling siRNAs: Using a pool of siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing off-target effects associated with a specific seed sequence.[3][13]
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-
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Immune Stimulation: In vivo delivery of siRNA can sometimes trigger an innate immune response.
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Solution: The delivery vehicle and siRNA modifications in this compound are designed to minimize immunogenicity.[14]
-
Strategies to Minimize Off-Target Effects
| Strategy | Description | Key Considerations |
| Chemical Modification | Modifications to the ribose, base, or phosphate backbone can reduce off-target binding and improve stability.[3][14] | The type and position of modifications are critical for maintaining on-target activity.[14] |
| Dose Optimization | Using the lowest dose that achieves the desired level of target knockdown. | A dose-response experiment is recommended to determine the optimal dose. |
| Sequence Design | Utilizing design algorithms that filter out sequences with a higher propensity for off-target effects.[10] | Important for researchers designing their own siRNAs. |
| Pooling siRNAs | Combining multiple siRNAs that target the same gene.[3][13] | Reduces the effective concentration of any individual off-targeting siRNA. |
Q3: How do I determine the optimal dose and delivery schedule for my in vivo experiment?
Determining the Optimal Dose and Schedule:
The optimal dose and delivery schedule are critical for achieving maximal therapeutic efficacy while minimizing toxicity. These parameters are often model-dependent.
-
Dose-Response Study: A dose-response study is the most effective way to determine the optimal dose.
-
Protocol: Administer a range of this compound doses to different groups of animals.
-
Analysis: Measure target gene knockdown at both the mRNA and protein levels at a specific time point (e.g., 48-72 hours post-injection). Also, monitor for any signs of toxicity.
-
-
Time-Course Study: To determine the duration of the silencing effect and the optimal dosing frequency.
-
Protocol: Administer the optimal dose of this compound and measure target gene knockdown at various time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks).
-
Analysis: This will help determine how long the knockdown effect lasts and when a subsequent dose might be needed.
-
General Dosing Recommendations for In Vivo siRNA
| Parameter | Recommendation | Rationale |
| Starting Dose Range | 0.1 - 5 mg/kg | This range is a common starting point for in vivo siRNA studies and can be adjusted based on the results of a dose-response study. |
| Route of Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) | The choice depends on the target tissue and the delivery vehicle. |
| Dosing Frequency | Single dose initially, then based on time-course study | The duration of action of siRNA can vary depending on the formulation and target tissue. |
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of action for this compound?
A: this compound is a small interfering RNA (siRNA)-based therapeutic that utilizes the RNA interference (RNAi) pathway to silence a target gene. The siRNA is delivered to the target cells within a lipid nanoparticle (LNP). Once inside the cell, the siRNA is released into the cytoplasm and loaded into the RNA-induced silencing complex (RISC). The guide strand of the siRNA then directs RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into protein, effectively silencing the gene.
Proposed Signaling Pathway of this compound
Caption: The proposed mechanism of action for this compound.
Q: What are the recommended control experiments for an in vivo study with this compound?
A: Appropriate controls are essential for the accurate interpretation of your results.
-
Negative Control: A non-targeting siRNA formulated in the same delivery vehicle as this compound. This control helps to distinguish sequence-specific gene silencing from non-specific effects of the siRNA or the delivery vehicle.
-
Vehicle Control: The delivery vehicle without any siRNA. This control assesses any potential effects of the formulation components alone.
-
Untreated Control: A group of animals that does not receive any treatment. This provides a baseline for the expression of the target gene and the overall health of the animals.
-
Positive Control: A validated siRNA known to effectively knock down a housekeeping gene in the target tissue. This control helps to confirm the efficiency of the delivery system.
Q: How should I prepare this compound for in vivo administration?
Experimental Protocols
Protocol 1: Assessment of Target Gene Knockdown by quantitative Real-Time PCR (qPCR)
-
Tissue Harvest and RNA Extraction:
-
At the desired time point after administration of this compound, euthanize the animals and harvest the target tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution to prevent RNA degradation.
-
Extract total RNA from the tissue using a commercially available kit, following the manufacturer's instructions.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a validated primer set for your target gene and a reference (housekeeping) gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target gene in the treated groups compared to the control group.
-
Protocol 2: Assessment of Off-Target Effects by Whole Transcriptome Analysis (RNA-Seq)
-
RNA Extraction and Quality Control:
-
Follow steps 1 and 2 from the qPCR protocol to obtain high-quality total RNA from the tissues of treated and control animals.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a standard RNA-Seq library preparation kit.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound treated group compared to the negative control group.
-
Analyze the differentially expressed genes for potential off-target effects.
-
General In Vivo Delivery Workflow
Caption: A generalized workflow for an in vivo experiment using this compound.
References
- 1. Nanoparticles Used for the Delivery of RNAi-Based Therapeutics [mdpi.com]
- 2. Strategies for targeted nonviral delivery of siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 5. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 7. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient sirna knockdown | Sigma-Aldrich [sigmaaldrich.com]
- 11. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 12. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 13. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 14. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo RNAi Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Minimizing toxicity of STOCK2S-26016 in cell lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing and troubleshooting the potential toxicity of STOCK2S-26016 in in vitro cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway.[1][2] It functions by inhibiting the binding of WNK1 and WNK4 to SPAK (STE20/SPS1-related proline/alanine-rich kinase), which in turn prevents the phosphorylation of downstream transporters like NKCC1 and NCC.[1][2] This inhibition can affect ion transport and has been shown to inhibit the migration and invasion of cancer cells in vitro.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[1][2] For long-term storage, it is recommended to store the compound as a solid at -20°C.[1][2] Once dissolved, it is best to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: We are observing significant cell death even at low concentrations of this compound. What are the initial troubleshooting steps?
When encountering unexpected cytotoxicity, it is crucial to systematically evaluate your experimental setup. The first steps should include:
-
Dose-Response and Time-Course Analysis: Perform a comprehensive dose-response experiment with a broad range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Couple this with a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Solvent Toxicity Control: Ensure the final concentration of the solvent (DMSO or ethanol) in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%, though this can be cell-line dependent.[3] Always include a vehicle control (cells treated with the solvent at the same concentration used for the highest dose of this compound) in your experiments.
-
Visual Inspection for Compound Precipitation: Observe your culture plates under a microscope after adding this compound. Precipitated compound can cause non-specific cytotoxicity. If precipitation is observed, you may need to adjust the final concentration or the solvent used.
Q4: How can we determine the mechanism of cell death induced by this compound?
To understand how this compound might be inducing toxicity, you can perform a series of assays to assess different cell death pathways:
-
Apoptosis vs. Necrosis: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic (programmed cell death) and necrotic (uncontrolled cell death) cells.
-
Caspase Activation: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7 using a luminescent or colorimetric assay.
-
Membrane Integrity: An LDH (Lactate Dehydrogenase) release assay can quantify necrosis by measuring the amount of this enzyme released from damaged cells into the culture medium.
-
Oxidative Stress: Assess the production of reactive oxygen species (ROS) using fluorescent probes like H2DCFDA.
-
Mitochondrial Health: Evaluate the mitochondrial membrane potential using dyes like TMRE or JC-1, as mitochondrial dysfunction is a common indicator of cellular stress.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity across all tested concentrations | Solvent Toxicity | Ensure the final solvent (DMSO/ethanol) concentration is within the tolerated range for your cell line (typically <0.5%). Run a vehicle-only control.[3] |
| Compound Precipitation | Visually inspect wells for precipitates. If present, lower the compound concentration or try a different solubilization method. | |
| Incorrect Compound Concentration | Verify calculations and dilutions. Prepare fresh stock solutions. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components. Ensure cells are in the exponential growth phase. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Observed toxicity may be an on-target effect | High Dependence on WNK Signaling | The cell line may be highly reliant on the WNK pathway for survival. This would be an expected outcome. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to inhibitors. Test on a different, less sensitive cell line to compare. | |
| Observed toxicity may be an off-target effect | Inhibition of Other Kinases | This compound may have off-target effects. Consider performing a kinome scan to assess its selectivity. |
| Induction of Oxidative Stress | Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells. |
Data Presentation
Table 1: Solubility and IC50 Values for this compound
| Parameter | Value | Reference |
| Molecular Weight | 333.38 g/mol | [1][2] |
| Solubility in DMSO | up to 100 mM | [1][2] |
| Solubility in Ethanol | up to 50 mM | [1][2] |
| IC50 for WNK1 | 34.4 µM | [4] |
| IC50 for WNK4 | 16 µM | [4] |
Table 2: Recommended Solvent Concentrations in Cell Culture
| Solvent | Recommended Max Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Cell line dependent, always include a vehicle control.[3] |
| Ethanol | 0.1% - 0.5% (v/v) | Generally less toxic than DMSO at higher concentrations, but still requires a vehicle control.[5][6] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentrations.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis/Necrosis Assay (Annexin V/PI Staining)
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: STOCK2S-26016 Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the activity of STOCK2S-26016 in various assays.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway.[1][2][3] It functions by disrupting the interaction between WNK1/WNK4 kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK), thereby preventing the phosphorylation of downstream targets such as the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[1][2][3] This inhibition of the WNK-SPAK signaling cascade has implications for ion homeostasis, cell migration, and cancer progression.
Q2: What are the key applications of this compound in research?
This compound is primarily used in research to:
-
Investigate the role of the WNK signaling pathway in various physiological and pathological processes.
-
Study its potential as an anti-hypertensive agent due to its effects on ion transporters.
-
Explore its anti-cancer properties by examining its impact on cancer cell migration and invasion.[1][2][3]
-
Elucidate its role in modulating β-catenin signaling.
Experimental Design & Protocols
Q3: How can I confirm the inhibitory activity of this compound on the WNK signaling pathway in a cell-based assay?
The most direct way to confirm the activity of this compound is to measure the phosphorylation status of downstream targets of the WNK-SPAK pathway, such as NKCC1 and NCC. This is typically done by Western blotting using phospho-specific antibodies. A decrease in the phosphorylation of these proteins upon treatment with this compound indicates its inhibitory activity.
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published data suggests that concentrations in the range of 25-200 μM are effective in reducing the phosphorylation of SPAK, NKCC1, and NCC in cell lines like mouse distal convoluted tubule (mDCT) cells and mouse vascular smooth muscle (MOVAS) cells. The reported IC50 values for WNK4 and WNK1 are 16 μM and 34.4 μM, respectively, in in vitro assays.
Q5: How can I assess the effect of this compound on cancer cell migration and invasion?
The effect of this compound on cancer cell migration and invasion can be evaluated using a Transwell assay, also known as a Boyden chamber assay. For migration assays, cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix (e.g., Matrigel) to simulate a tissue barrier. A reduction in the number of cells that migrate or invade to the lower chamber in the presence of this compound indicates its inhibitory effect.
Q6: How can I investigate the interaction between WNK kinases and SPAK, and how this compound affects it?
Several methods can be used to study the WNK-SPAK interaction:
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the interaction between endogenous or overexpressed WNK and SPAK proteins in a cellular context. A decrease in the amount of SPAK that co-immunoprecipitates with WNK in the presence of this compound would confirm its disruptive effect.
-
GST Pull-Down Assay: This in vitro assay uses a purified GST-tagged WNK protein to "pull down" interacting proteins (SPAK) from a cell lysate. Inhibition of this interaction by this compound can be quantified.
-
Fluorescence Polarization (FP) Assay: This is a high-throughput method to quantify binding interactions in solution. It can be used to determine the binding affinity between purified WNK and SPAK proteins and to screen for inhibitors like this compound.
Q7: How do I measure the effect of this compound on β-catenin signaling?
The effect on β-catenin signaling can be assessed using a TCF/LEF luciferase reporter assay. In this assay, cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives luciferase expression. A decrease in luciferase activity in the presence of this compound would indicate an inhibitory effect on this pathway.
Quantitative Data Summary
| Parameter | Assay Type | Target | Value | Cell Line/System | Reference |
| IC50 | In vitro kinase assay | WNK4 | 16 μM | - | |
| IC50 | In vitro kinase assay | WNK1 | 34.4 μM | - | |
| Effective Concentration | Western Blot | pSPAK, pNCC | 25-200 μM | mpkDCT cells | |
| Effective Concentration | Western Blot | pSPAK, pNKCC1 | 50-200 μM | MOVAS cells |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-NKCC1/NCC
This protocol describes how to assess the phosphorylation status of NKCC1 and NCC in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., mDCT, MOVAS, or other relevant cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NKCC1 (e.g., Thr212/Thr217), anti-phospho-NCC (e.g., Thr53/Thr58), anti-total NKCC1, anti-total NCC, and a loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 μM) for the desired time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels and the loading control.
Protocol 2: Transwell Migration and Invasion Assay
This protocol details how to measure the effect of this compound on cancer cell migration and invasion.
Materials:
-
Cancer cell line of interest
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel (for invasion assay)
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Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
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Crystal violet stain or fluorescent dye
-
Cotton swabs
Procedure:
-
Insert Preparation (for invasion assay): Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for polymerization. For migration assays, this step is omitted.
-
Cell Preparation: Starve the cells in serum-free medium for 12-24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound.
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Assay Setup: Add medium containing the chemoattractant to the lower chamber of the Transwell plate. Seed the cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated/invaded cells from the top surface of the membrane.
-
Staining: Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet or a fluorescent dye.
-
Imaging and Quantification: Take images of the stained cells using a microscope. Count the number of cells in several random fields of view and calculate the average number of migrated/invaded cells per field.
Troubleshooting Guides
Western Blotting for Phospho-proteins
| Problem | Possible Cause | Solution |
| Weak or no signal for phospho-protein | Phosphatase activity during sample preparation. | Always use fresh lysis buffer supplemented with a cocktail of phosphatase inhibitors. Keep samples on ice at all times. |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded onto the gel. Consider enriching for the protein of interest via immunoprecipitation. | |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the blocking buffer is compatible with the antibody (BSA is often preferred over milk for phospho-antibodies). | |
| High background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Use a fresh blocking solution. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add a protease inhibitor cocktail to the lysis buffer. |
Transwell Migration/Invasion Assay
| Problem | Possible Cause | Solution |
| Few or no cells migrated/invaded | Cells are not healthy or are of a high passage number. | Use cells that are in a logarithmic growth phase and have been passaged a limited number of times. |
| Chemoattractant gradient is not optimal. | Optimize the concentration of the chemoattractant in the lower chamber. Ensure cells are properly starved before the assay. | |
| Incubation time is too short. | Increase the incubation time to allow for sufficient migration/invasion. | |
| Matrigel layer is too thick (invasion assay). | Reduce the concentration and/or volume of Matrigel used for coating. | |
| High background (cells on top of the membrane) | Incomplete removal of non-migrated cells. | Be thorough but gentle when wiping the top of the membrane with a cotton swab. |
| Uneven cell migration/invasion | Uneven coating of Matrigel (invasion assay). | Ensure the Matrigel solution is evenly spread across the membrane. |
| Air bubbles trapped under the insert. | Carefully place the insert into the well to avoid trapping air bubbles. |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Western blot workflow for phospho-protein detection.
References
- 1. kmdbioscience.com [kmdbioscience.com]
- 2. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of STOCK2S-26016
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of STOCK2S-26016, a lysine-deficient protein kinase (WNK) signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble up to 100 mM in DMSO. Ethanol can also be used, with a solubility of up to 50 mM.
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The decreased solubility in the aqueous environment can cause the compound to precipitate. Please refer to the troubleshooting guide below for strategies to mitigate this issue.
Q3: What is the molecular weight and formula of this compound?
A3: The molecular weight of this compound is 333.38 g/mol , and its chemical formula is C20H19N3O2.
Q4: How should I store my this compound stock solution?
A4: It is recommended to store stock solutions of this compound at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, consider aliquoting the stock solution into smaller, single-use vials.
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 33.34 |
| Ethanol | 50 | 16.67 |
Note: One source indicates solubility of ≥ 50 mg/mL (149.98 mM) in DMSO.[1]
Troubleshooting Guide: Poor Aqueous Solubility
This guide provides a step-by-step approach to address issues with the solubility of this compound in aqueous solutions for in vitro experiments.
Caption: A workflow for troubleshooting poor aqueous solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 333.38 g/mol ). For 1 mL of a 10 mM solution, you will need 3.33 mg.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Store the stock solution in aliquots at -20°C.
-
Protocol 2: General Method for Enhancing Aqueous Solubility Using a Co-solvent
This protocol provides a general guideline for using a co-solvent to improve the solubility of this compound in an aqueous buffer.
-
Materials:
-
10 mM this compound in DMSO
-
Co-solvent (e.g., Polyethylene glycol 300 (PEG300), Ethanol)
-
Aqueous experimental buffer (e.g., PBS, DMEM)
-
-
Procedure:
-
Prepare an intermediate solution by diluting the 10 mM DMSO stock into the co-solvent. For example, add 10 µL of the 10 mM stock to 90 µL of PEG300 to create a 1 mM solution in 10% DMSO/90% PEG300.
-
Vortex the intermediate solution thoroughly.
-
Slowly add the intermediate solution to your final aqueous buffer while vortexing to achieve the desired final concentration of this compound. Ensure the final concentration of the organic solvents (DMSO and co-solvent) is compatible with your experimental system and does not exceed a level that may cause toxicity (typically <0.5% for DMSO).
-
Visually inspect the final solution for any signs of precipitation.
-
This compound Signaling Pathway
This compound is an inhibitor of the WNK signaling pathway. It acts by inhibiting the binding of WNK1 and WNK4 to SPAK, which in turn prevents the phosphorylation of downstream transporters like NKCC1 and NCC.
Caption: Inhibition of the WNK signaling pathway by this compound.
References
Interpreting conflicting data from STOCK2S-26016 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STOCK2S-26016. Our goal is to help interpret conflicting data and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show conflicting results in in-vitro binding assays versus cellular phosphorylation assays?
A1: This is a key point of observation. While this compound potently inhibits the protein-protein interaction between the SPAK/OSR1 CCT domain and WNK kinase RFXV motifs in in-vitro settings, it does not always translate to the inhibition of SPAK/OSR1 and NKCC1 phosphorylation in cellular assays, particularly those induced by hypotonic low chloride conditions.[1] Several factors could contribute to this discrepancy:
-
Cellular Permeability and Stability: The compound's chemical properties, such as hydrophobicity, might limit its ability to effectively cross the cell membrane and reach its intracellular target in sufficient concentrations.[2] It may also be subject to cellular efflux pumps or rapid metabolism.
-
Toxicity: At concentrations required for cellular efficacy, this compound has demonstrated toxicity in some cell lines, which can confound experimental results.[2]
-
Experimental Conditions: The specific cell type, stimulus used to activate the WNK-SPAK/OSR1 pathway, and the duration of treatment can all influence the observed outcome.
Q2: Is this compound a selective inhibitor?
A2: Yes, studies have shown that this compound is a selective inhibitor. In one study, it did not inhibit the activity of 139 different protein kinases, suggesting it does not act as a broad-spectrum kinase inhibitor.[1] Furthermore, a non-inhibitory analog of this compound did not affect SPAK and NCC phosphorylation, indicating that the observed effects are not due to non-specific actions of the chemical scaffold.[3]
Q3: In which cellular contexts has this compound been shown to be effective?
A3: The effectiveness of this compound appears to be highly context-dependent. It has been shown to:
-
Inhibit the binding of WNK1 and WNK4 to SPAK.
-
Inhibit phosphorylation of the downstream transporters NKCC1 and NCC in mouse vascular smooth muscle and distal convoluted tubule cell cultures.
-
Reduce β-catenin levels in colorectal cancer cell lines, suggesting a role in Wnt signaling.[2]
However, as noted, it was found to be ineffective at suppressing SPAK/OSR1 and NKCC1 phosphorylation under hypotonic low chloride conditions in other cellular studies.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibition of SPAK/OSR1 or downstream target phosphorylation in my cellular assay. | 1. Insufficient intracellular concentration: The compound may not be reaching its target due to poor cell permeability or efflux. 2. Cell-type specific differences: The cellular machinery or presence of interacting partners in your cell line may differ from those in which efficacy was observed. 3. Inappropriate stimulus: The method used to activate the WNK-SPAK pathway may not be sensitive to inhibition by this compound. | 1. Perform a dose-response curve to determine the optimal concentration. Consider using permeabilizing agents as a control to see if intracellular access is the issue. 2. Test the compound in a cell line where it has previously been shown to be effective (e.g., mpkDCT cells) as a positive control. 3. Compare different stimuli for pathway activation (e.g., hypotonic stress vs. other pharmacological activators). |
| Observed cellular toxicity. | High concentration: this compound has been noted to have toxic effects at higher concentrations.[2] | 1. Determine the cytotoxic concentration range for your specific cell line using a viability assay (e.g., MTT or trypan blue exclusion). 2. Conduct your experiments at concentrations below the toxic threshold. |
| Inconsistent results between experiments. | Compound stability: The compound may be unstable in your experimental media or under your specific storage conditions. | 1. Prepare fresh stock solutions for each experiment. 2. Minimize freeze-thaw cycles. 3. Consult the manufacturer's data sheet for optimal storage and handling conditions. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (WNK signaling inhibition) | 16 μM | |
| Target | CCT domain of SPAK/OSR1 | [3] |
| Effect | Inhibits WNK-SPAK/OSR1 interaction | [3] |
| Kinase Selectivity | Did not inhibit 139 other kinases | [1] |
Experimental Protocols
Protocol 1: In-vitro SPAK CCT Domain-WNK RFXV Motif Binding Assay
This protocol is a generalized procedure based on the described high-throughput screening methods.
-
Reagents:
-
Recombinant, purified SPAK CCT domain.
-
A synthetic peptide containing the RFXV motif from a WNK kinase (e.g., WNK4), labeled with a fluorescent tag.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
In a 384-well plate, add the fluorescently labeled WNK peptide to the assay buffer.
-
Add this compound at various concentrations (and a DMSO vehicle control).
-
Add the recombinant SPAK CCT domain to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence polarization or a similar readout to quantify the binding between the SPAK CCT domain and the WNK peptide.
-
Calculate the IC50 value by plotting the inhibition of binding against the concentration of this compound.
-
Protocol 2: Cellular Assay for SPAK and NKCC1 Phosphorylation
This protocol is a generalized procedure for assessing the cellular activity of this compound.
-
Cell Culture:
-
Culture a suitable cell line (e.g., mpkDCT cells) to ~80-90% confluency.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Induce the WNK-SPAK/OSR1 pathway by exposing the cells to a stimulus such as hypotonic low chloride media for a short period (e.g., 15-30 minutes).
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated SPAK/OSR1 (at the T-loop activation site) and phosphorylated NKCC1.
-
Use antibodies against total SPAK/OSR1 and total NKCC1 as loading controls.
-
Quantify the band intensities to determine the effect of this compound on phosphorylation.
-
Visualizations
References
- 1. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT and CCT-Like Modular Protein Interaction Domains in WNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of STOCK2S-26016 in WNK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of STOCK2S-26016, a notable inhibitor of the With-No-Lysine (WNK) signaling pathway, with other known WNK1 inhibitors. The experimental data presented herein is compiled from publicly available research to facilitate an objective evaluation of its inhibitory effects on WNK1 kinase.
Introduction to WNK1 Signaling
WNK1 is a serine-threonine kinase that plays a pivotal role in regulating ion homeostasis, blood pressure, and cell volume. It functions as an upstream regulator in a signaling cascade, phosphorylating and activating the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1) kinases. Activated SPAK/OSR1, in turn, phosphorylate and modulate the activity of various ion co-transporters, including the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). Dysregulation of the WNK1 pathway is implicated in hypertension and certain cancers, making it a compelling target for therapeutic intervention.
Mechanism of Action of this compound
This compound acts as a WNK signaling inhibitor. Its primary mechanism involves the disruption of the protein-protein interaction between WNK1 and WNK4 with their downstream substrate, SPAK. By inhibiting this binding, this compound effectively prevents the phosphorylation and activation of SPAK, thereby blocking the downstream signaling cascade that leads to the modulation of ion co-transporters.
WNK Signaling Pathway
Caption: The WNK1 signaling pathway and the inhibitory point of this compound.
Comparative Inhibitor Performance
The inhibitory potential of this compound against WNK1 is presented below in comparison to other well-characterized WNK inhibitors. The data highlights differences in potency and mechanism of action.
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action | Reference |
| This compound | WNK1, WNK4 | IC50: 34.4 μM (WNK1), 16 μM (WNK4) | Inhibits WNK1/4 binding to SPAK | [1][2] |
| WNK463 | Pan-WNK (WNK1, 2, 3, 4) | IC50: 5 nM (WNK1), 1 nM (WNK2), 6 nM (WNK3), 9 nM (WNK4) | ATP-competitive | [3][4] |
| WNK-IN-11 | WNK1 | IC50: 4 nM | Allosteric | [1][5] |
| PP1 | WNK1, Src family kinases | Ki: 12.7 μM (WNK1) | ATP-competitive | [6][7] |
| PP2 | WNK1, Src family kinases | Mixed inhibitor | ATP-competitive | [6][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of WNK1 inhibitors are provided below.
In Vitro WNK/SPAK Binding Assay (Fluorescence Correlation Spectroscopy)
This assay is designed to identify compounds that disrupt the interaction between WNK kinases and their downstream targets, SPAK or OSR1.
Protocol:
-
Reagents: Recombinant purified WNK1 (or WNK4) and fluorescently labeled SPAK (or OSR1).
-
Procedure:
-
Incubate a fixed concentration of fluorescently labeled SPAK with varying concentrations of WNK1 to determine the optimal binding conditions.
-
Screen a chemical library by adding test compounds (like this compound) to the pre-formed WNK1-SPAK complex.
-
Measure the diffusion time of the fluorescently labeled SPAK using a fluorescence correlation spectrometer.
-
-
Data Analysis: An increase in the diffusion time of SPAK indicates binding to the larger WNK1 molecule. A decrease in diffusion time in the presence of an inhibitor suggests disruption of the WNK1-SPAK interaction. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the WNK1-SPAK binding by 50%.
In Vitro Kinase Assay (Microfluidic Mobility Shift Assay)
This assay quantifies the enzymatic activity of WNK1 by measuring the phosphorylation of a substrate peptide.
Protocol:
-
Reagents: Recombinant active WNK1, a fluorescein-labeled substrate peptide (e.g., derived from OSR1), ATP, and a kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
Procedure:
-
Dispense the reaction mixture containing the substrate peptide and ATP into a microplate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding WNK1.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Analyze the reaction products using a microfluidic chip-based capillary electrophoresis system. The phosphorylated and unphosphorylated peptides will have different electrophoretic mobilities.
-
-
Data Analysis: The kinase activity is proportional to the amount of phosphorylated product formed. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for WNK Pathway Inhibition
This assay assesses the ability of an inhibitor to block the WNK signaling cascade in a cellular context by measuring the phosphorylation of downstream targets.
Protocol:
-
Cell Culture: Use a suitable cell line, such as human embryonic kidney (HEK293) cells or mouse distal convoluted tubule (mDCT) cells, which express the components of the WNK pathway.
-
Procedure:
-
Culture the cells to a desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified duration.
-
Stimulate the WNK pathway, for example, by exposing the cells to a hypotonic low-chloride buffer to mimic osmotic stress.
-
Lyse the cells to extract total protein.
-
-
Analysis (Western Blotting):
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of SPAK/OSR1, NCC, or NKCC1.
-
Use antibodies against the total forms of these proteins as loading controls.
-
Detect the bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in the phosphorylation of downstream targets in the presence of the inhibitor confirms its cellular activity.
Experimental Workflow
Caption: A generalized workflow for validating the inhibitory effect of a compound on WNK1.
Conclusion
This compound is a valuable research tool for investigating the WNK signaling pathway. Its distinct mechanism of inhibiting the WNK1-SPAK interaction provides an alternative approach to modulating this pathway compared to ATP-competitive inhibitors. While its potency in biochemical assays is in the micromolar range, its demonstrated cellular activity in reducing the phosphorylation of downstream targets validates its on-target effect. For researchers considering WNK1 inhibition, the choice of inhibitor will depend on the specific experimental goals, with highly potent, selective inhibitors like WNK463 and WNK-IN-11 being suitable for in vivo studies, while this compound offers a unique mechanism for probing the protein-protein interactions within the WNK cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic mechanism and inhibitor characterization of WNK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to WNK Kinase Inhibitors: STOCK2S-26016 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the WNK (With-No-Lysine) kinase inhibitor STOCK2S-26016 with other notable inhibitors in the field. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies in areas such as hypertension, cancer, and other WNK-related signaling pathways.
Introduction to WNK Kinase Inhibition
WNK kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and cellular signaling. They are key components of a signaling cascade that includes the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn phosphorylate and regulate various ion cotransporters such as NCC (sodium-chloride cotransporter) and NKCC1 (sodium-potassium-chloride cotransporter). Dysregulation of the WNK pathway is implicated in several human diseases, making WNK kinases attractive therapeutic targets.
Mechanism of Action: A Key Differentiator
WNK inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is critical for interpreting experimental results and for the design of future therapeutic agents.
-
Interaction Inhibitors: These compounds, such as This compound , do not directly inhibit the catalytic activity of WNK kinases. Instead, they disrupt the protein-protein interaction between WNKs and their downstream substrates, SPAK and OSR1. This prevents the phosphorylation and activation of SPAK/OSR1, thereby inhibiting the downstream signaling cascade.
-
ATP-Competitive Inhibitors: This is the most common class of kinase inhibitors. Compounds like WNK463 bind to the ATP-binding pocket of the WNK kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrates.
-
Allosteric Inhibitors: These inhibitors, such as WNK-IN-11 , bind to a site on the kinase distinct from the ATP-binding pocket. This binding event induces a conformational change in the kinase that leads to a reduction in its catalytic activity.
Quantitative Comparison of WNK Inhibitors
The following tables summarize the reported inhibitory activities (IC50 values) of this compound and other selected WNK inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different experimental assays and conditions. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: IC50 Values of Selected WNK Inhibitors (in µM)
| Inhibitor | WNK1 | WNK2 | WNK3 | WNK4 | Mechanism of Action |
| This compound | 34.4[1] | - | - | 16[1] | Interaction Inhibitor |
| WNK463 | 0.005[1] | 0.001[1] | 0.006[1] | 0.009[1] | ATP-Competitive |
| WNK-IN-11 | 0.004[2][3][4][5][6] | 0.228 | >4 | >4 | Allosteric |
| Trihalo-sulfone 1 | 1.6[7][8][9] | - | - | - | ATP-Competitive |
Data for WNK-IN-11 selectivity against WNK2 and WNK4 is presented as fold-selectivity in some sources, with IC50 values calculated for this table.
Table 2: Cellular Activity of Selected WNK Inhibitors
| Inhibitor | Cellular Target/Assay | Effective Concentration | Cell Line |
| This compound | Inhibition of SPAK/NCC phosphorylation | 25-200 µM[1] | mpkDCT |
| This compound | Inhibition of SPAK/NKCC1 phosphorylation | 50-200 µM[1] | MOVAS |
| WNK463 | Reduction of SPAK/OSR1 phosphorylation | 50 nM - 10 µM[1] | hTECs |
| WNK-IN-11 | Inhibition of OSR1 phosphorylation | EC50 = 0.352 µM[3] | HEK293 |
| Trihalo-sulfone 1 | Inhibition of OSR1 phosphorylation | IC50 = 4.3 µM[7] | MDAMB231 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the WNK signaling pathway and the experimental approaches used to study its inhibitors, the following diagrams are provided.
Caption: WNK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for WNK Inhibitor Characterization.
Experimental Protocols
Below is a representative protocol for an in vitro kinase assay to determine the IC50 value of a WNK inhibitor, based on commonly used methods.
In Vitro WNK1 Kinase Assay using ADP-Glo™
This protocol is adapted from commercially available kinase assay platforms.
Materials:
-
Recombinant WNK1 enzyme
-
WNK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[10]
-
Substrate (e.g., OSR1-tide peptide)
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (low volume, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor and control (DMSO) in Kinase Buffer.
-
Prepare a solution of substrate and ATP in Kinase Buffer.
-
Dilute the WNK1 enzyme to the desired concentration in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test inhibitor or control to the wells of a 384-well plate.
-
Add 2.5 µL of the WNK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound represents a valuable tool for studying the WNK signaling pathway due to its distinct mechanism of action as an interaction inhibitor. This sets it apart from ATP-competitive inhibitors like WNK463 and allosteric modulators such as WNK-IN-11. While WNK463 demonstrates potent pan-WNK inhibition at nanomolar concentrations, the micromolar potency of this compound may be suitable for various cellular studies, particularly for elucidating the specific consequences of disrupting the WNK-SPAK/OSR1 interaction. The choice of inhibitor will ultimately depend on the specific research question, the desired level of selectivity, and the experimental system being used. This guide provides a foundation for making an informed decision when selecting a WNK inhibitor for your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. promega.com [promega.com]
Cross-Validation of STOCK2S-26016: A Comparative Analysis with Genetic Models of WNK/SPAK Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the pharmacological inhibitor STOCK2S-26016 with genetic models targeting the WNK-SPAK/OSR1 signaling pathway. By juxtaposing data from pharmacological intervention and genetic manipulation, this document offers a clearer understanding of this compound's on-target effects and its utility in mimicking genetic pathway disruption.
This compound is a small molecule inhibitor that disrupts the interaction between With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][2] This interaction is a critical node in a signaling cascade that regulates the activity of several ion co-transporters, including the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1), thereby playing a significant role in blood pressure regulation and cell volume homeostasis.[3][4][5] Genetic disruption of this pathway, through knockout or mutation of key components like WNK or SPAK, has been shown to produce distinct physiological and cellular phenotypes.[6][7] This guide compares the reported effects of this compound with the phenotypes observed in relevant genetic models to provide a robust validation of its mechanism of action.
Quantitative Comparison of Pharmacological Inhibition and Genetic Models
The following tables summarize the quantitative effects of this compound and genetic manipulation on key components and readouts of the WNK-SPAK/OSR1 pathway.
Table 1: Effect on SPAK/OSR1 Activity and Downstream Target Phosphorylation
| Intervention | Model System | Target | Metric | Result | Reference |
| This compound | Mouse Distal Convoluted Tubule (mpkDCT) Cells | SPAK Phosphorylation | Dose-dependent reduction | Drastic reduction at 25-200 µM | [1] |
| This compound | Mouse Distal Convoluted Tubule (mpkDCT) Cells | NCC Phosphorylation | Dose-dependent reduction | Drastic reduction at 25-200 µM | [1] |
| This compound | Mouse Vascular Smooth Muscle (MOVAS) Cells | NKCC1 Phosphorylation | Dose-dependent reduction | Drastic reduction at 50-200 µM | [1] |
| SPAK Knockout (SPAK-/-) | Mouse Kidney Tissue | NCC Phosphorylation (p-NCC T53, T58, S71) | % of Wild-Type | Markedly decreased expression and phosphorylation | [7] |
| WNK1 Knockout | HEK293T Cells | SPAK/OSR1 Activity | Baseline Activity | Low baseline SPAK/OSR1 activity | [6] |
Table 2: Phenotypic Outcomes of Pathway Inhibition
| Intervention | Model System | Phenotype | Metric | Result | Reference |
| This compound | Cancer Cells (in vitro) | Cell Migration & Invasion | Qualitative | Inhibition of migration and invasion | [1] |
| SPAK Knockout (SPAK-/-) | Mouse | Blood Pressure | Mean Arterial Pressure | Hypotension | [7] |
| WNK1 Knockout | HEK293T Cells | Cell Volume Regulation | Regulatory Volume Increase (RVI) | Failure to trigger RVI after hypertonic stress | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Protocol 1: In Vitro Kinase Assay for this compound Activity
This protocol is adapted from studies characterizing WNK signaling inhibitors.[1][8]
-
Reagents: Recombinant WNK1 or WNK4, recombinant kinase-dead SPAK (as substrate), this compound, ATP, kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA), [γ-³²P]ATP.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant WNK kinase, and kinase-dead SPAK substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated SPAK substrate by autoradiography.
-
Quantify the band intensity to determine the IC50 of this compound.
-
Protocol 2: Generation of SPAK Kinase-Dead Mutant Cells
This protocol is based on standard molecular biology techniques for site-directed mutagenesis and cell line generation.[8][9]
-
Plasmid Construction:
-
Obtain a mammalian expression vector containing the full-length cDNA of SPAK.
-
Perform site-directed mutagenesis to introduce a point mutation in the kinase domain that renders the protein catalytically inactive (e.g., mutating the conserved lysine in the ATP-binding pocket to alanine).
-
Verify the mutation by DNA sequencing.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Transfect the cells with the plasmid encoding the kinase-dead SPAK mutant using a standard transfection reagent.
-
-
Selection and Verification:
-
If the expression vector contains a selection marker, select for stably transfected cells by adding the appropriate antibiotic to the culture medium.
-
Expand the resistant clones and verify the expression of the kinase-dead SPAK mutant by Western blotting using an antibody against SPAK.
-
Confirm the loss of kinase activity by performing an in vitro kinase assay on the immunoprecipitated mutant protein.
-
Protocol 3: NCC Phosphorylation Assay in Cultured Cells
This protocol is a general method for assessing the phosphorylation status of NCC in response to stimuli or inhibitors.[2][10]
-
Cell Culture and Treatment:
-
Plate cells (e.g., mpkDCT cells) and grow to confluence.
-
Starve the cells in a low-serum medium for several hours before treatment.
-
Treat the cells with this compound at various concentrations for a specified time.
-
Stimulate the WNK pathway if necessary (e.g., by hypotonic shock).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated NCC (e.g., anti-pNCC-T53/T58/S71).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total NCC to normalize for protein loading.
-
Visualizations
The following diagrams illustrate the WNK-SPAK/OSR1 signaling pathway and the experimental workflows for comparing this compound with genetic models.
Caption: The WNK-SPAK/OSR1 signaling pathway and points of intervention.
Caption: Workflow for cross-validating this compound with genetic models.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel phosphorylation site in the sodium–chloride cotransporter, NCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the NKCC2 ion cotransporter by SPAK-OSR1-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of WNK1 knockout cell lines by CRISPR/Cas-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPAK-Knockout Mice Manifest Gitelman Syndrome and Impaired Vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The domain-swapping switch point in Ste20 protein kinase SPAK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Negative Controls for STOCK2S-26016 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of appropriate negative controls for experiments involving STOCK2S-26016, a known inhibitor of the With-No-Lysine (WNK) signaling pathway. The use of proper negative controls is paramount to validate that the observed experimental effects are specifically due to the inhibition of the WNK pathway by this compound and not a result of off-target or non-specific chemical effects.
Understanding this compound
This compound is a small molecule inhibitor that targets the WNK signaling cascade.[1] It functions by disrupting the interaction between WNK kinases (WNK1 and WNK4) and the STE20/SPS1-related proline/alanine-rich protein kinase (SPAK), thereby inhibiting the phosphorylation of downstream targets like the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[2][3][4] This inhibitory action makes this compound a valuable tool for studying the physiological roles of the WNK pathway in processes such as ion homeostasis, blood pressure regulation, and cancer cell migration.[1]
The Imperative of Negative Controls
In any experiment involving a chemical probe like this compound, a negative control is essential to ensure the reliability and accurate interpretation of the results. An ideal negative control should be structurally as similar as possible to the active compound but should not engage the target protein. This helps to distinguish the biological effects of target engagement from other potential effects of the compound, such as those caused by its chemical scaffold or off-target interactions.
Comparison of Negative Controls for this compound
The selection of a negative control depends on the specific experimental question and the resources available. Below is a comparison of potential negative controls for this compound experiments.
| Control Type | Description | Advantages | Disadvantages | When to Use |
| Non-inhibitory Analog | A molecule with a chemical structure highly similar to this compound but lacking inhibitory activity against the WNK-SPAK interaction.[3] | The most rigorous control, as it isolates the effects of specific target inhibition from non-specific effects of the chemical scaffold. | May not be commercially available and could require custom synthesis. The exact structure of the non-inhibitory analog of this compound is not readily available in public literature. | The gold standard for validating the specificity of this compound's effects in any experiment. |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve this compound, administered to cells or animals at the same final concentration as the active compound. | Simple, readily available, and controls for any effects of the solvent on the experimental system. | Does not control for off-target effects of the this compound molecule itself. | A mandatory baseline control in all experiments to ensure the vehicle has no effect. |
| Structurally Unrelated Inhibitor | An inhibitor of a different signaling pathway that is not expected to be involved in the process being studied. | Can help to demonstrate that the observed phenotype is specific to the inhibition of the WNK pathway and not a general consequence of kinase inhibition. | May have its own off-target effects, complicating interpretation. Does not control for the specific chemical properties of the this compound scaffold. | Useful in pathway-specific studies to demonstrate specificity. |
| Inactive Epimer/Diastereomer | A stereoisomer of this compound that is inactive against the target. | Similar to a non-inhibitory analog, it controls for the physicochemical properties of the molecule. | Requires the existence of an inactive stereoisomer and its availability. | A very good alternative to a non-inhibitory analog if available. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for assays where this compound and its negative controls would be applied.
Protocol 1: In Vitro Kinase Assay for WNK1 Inhibition
This protocol is adapted from standard kinase assay methodologies and is designed to measure the direct inhibitory effect of this compound on WNK1 activity.
Objective: To determine the IC50 of this compound for WNK1.
Materials:
-
Recombinant human WNK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
This compound and a negative control (e.g., non-inhibitory analog or vehicle)
-
ADP-Glo™ Kinase Assay kit (or similar detection method)
Procedure:
-
Prepare a serial dilution of this compound and the negative control in kinase assay buffer.
-
In a 96-well plate, add the WNK1 enzyme, MBP substrate, and the diluted compounds or vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the log concentration of the inhibitor to calculate the IC50 value.
Protocol 2: Cell-Based Assay for Inhibition of SPAK/OSR1 Phosphorylation
This protocol is based on the cellular effects of this compound and is designed to assess the compound's ability to inhibit the WNK signaling pathway in a cellular context.
Objective: To evaluate the effect of this compound on the phosphorylation of SPAK/OSR1 in response to hypotonic stress.
Materials:
-
A suitable cell line (e.g., HEK293T or a distal convoluted tubule cell line)
-
Cell culture medium and supplements
-
Hypotonic buffer to induce WNK pathway activation
-
This compound and a negative control
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-SPAK/OSR1, anti-total-SPAK/OSR1, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound, the negative control, or vehicle for a specified time (e.g., 1-2 hours).
-
Induce WNK pathway activation by replacing the medium with a hypotonic buffer for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the levels of phosphorylated and total SPAK/OSR1.
-
Quantify the band intensities to determine the extent of inhibition of SPAK/OSR1 phosphorylation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for validating the on-target effects of this compound using a non-inhibitory analog as a negative control.
Caption: Workflow for validating this compound specificity.
By incorporating these rigorous negative controls and detailed protocols, researchers can ensure the validity and impact of their findings when studying the WNK signaling pathway with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
STOCK2S-26016: A Comparative Analysis of Specificity and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STOCK2S-26016's performance against alternative compounds, supported by experimental data. This compound is a known inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis. This pathway's dysregulation is implicated in hypertension, making its components attractive therapeutic targets.
This compound specifically targets the interaction between the Ste20/SPS1-related proline/alanine-rich kinase (SPAK) and Oxidative Stress Responsive 1 (OSR1) with upstream WNK kinases. It achieves this by disrupting the binding of the conserved C-terminal (CCT) domain of SPAK/OSR1 to the RFXV/I motif present in WNKs. This allosteric inhibition mechanism offers a potential advantage in terms of selectivity over traditional ATP-competitive kinase inhibitors.
Comparative Analysis of In Vitro Potency
The inhibitory potential of this compound and its alternatives has been evaluated primarily through in vitro binding and kinase assays. Fluorescence Correlation Spectroscopy (FCS) was instrumental in the initial identification of this compound as a disruptor of the WNK-SPAK interaction.
| Compound | Target | Assay Type | IC50 |
| This compound | WNK-SPAK Interaction | FCS | 16 μM[1] |
| STOCK1S-50699 | WNK-SPAK Interaction | FCS | Not explicitly found |
| Closantel | SPAK Kinase Activity | ELISA | 0.77 μM |
Selectivity Profile Against the Human Kinome
A crucial aspect of any kinase inhibitor's utility is its selectivity. Non-specific inhibition of other kinases can lead to off-target effects and potential toxicity. Both this compound and its close analog, STOCK1S-50699, have demonstrated a high degree of selectivity. In a broad screening panel, these compounds did not significantly inhibit the activity of 139 different protein kinases, underscoring their specific mode of action targeting the WNK-SPAK/OSR1 pathway.[2]
While detailed percentage inhibition data for the full kinase panel is not publicly available, the lack of significant off-target activity at tested concentrations positions these CCT domain inhibitors as highly selective tools for studying the WNK-SPAK/OSR1 signaling cascade.
Cellular Activity and Differential Efficacy
Interestingly, despite their similar in vitro mechanism of action and high selectivity, this compound and STOCK1S-50699 exhibit different efficacy in cellular contexts. In studies utilizing hypotonic low chloride conditions to stimulate the WNK-SPAK/OSR1 pathway, only STOCK1S-50699 was able to suppress the phosphorylation of SPAK/OSR1 and their downstream target, the Na-K-Cl cotransporter 1 (NKCC1).[2] This suggests that while both compounds can disrupt the WNK-SPAK interaction in a cell-free system, STOCK1S-50699 may possess superior cell permeability or metabolic stability, leading to effective target engagement within a cellular environment.
| Compound | Cellular Assay | Effect |
| This compound | Hypotonic low chloride-induced SPAK/OSR1 & NKCC1 phosphorylation | No significant inhibition[2] |
| STOCK1S-50699 | Hypotonic low chloride-induced SPAK/OSR1 & NKCC1 phosphorylation | Inhibition observed[2] |
Signaling Pathway and Experimental Workflow
To visually represent the targeted signaling pathway and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Figure 1. The WNK-SPAK/OSR1 signaling cascade and the point of intervention for this compound.
References
Comparative Guide to WNK Signaling Pathway Inhibitors: Focus on STOCK2S-26016 and its Impact on Ion Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of STOCK2S-26016, a known inhibitor of the With-No-Lysine (WNK) signaling pathway, with other modulators of this cascade. The focus is on their downstream effects on ion transport, supported by experimental data and detailed methodologies.
Introduction to the WNK-SPAK/OSR1 Signaling Pathway and Ion Transport
The WNK family of serine-threonine kinases are crucial regulators of ion homeostasis, playing a pivotal role in blood pressure regulation and cell volume control. WNKs act upstream of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress responsive kinase 1 (OSR1). Activated WNKs phosphorylate and activate SPAK/OSR1, which in turn phosphorylate and modulate the activity of various ion cotransporters, including the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[1][2][3][4] Dysregulation of this pathway is implicated in hypertension and other pathological conditions.[1][3]
This compound is a small molecule inhibitor that disrupts the WNK signaling cascade by preventing the interaction between WNK1/WNK4 and SPAK.[5] This guide will compare the effects of this compound with other inhibitors targeting this pathway, providing a framework for selecting appropriate tools for research and drug development.
Comparative Analysis of WNK Pathway Inhibitors
The following table summarizes the key characteristics and reported effects of this compound and selected alternative inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported IC50 / Potency | Downstream Effects on Ion Transporters | References |
| This compound | WNK1/4-SPAK Interaction | Inhibits the binding of WNK1 and WNK4 to SPAK. | 16 µM (for WNK-SPAK binding) | Dose-dependently inhibits hypotonicity-induced phosphorylation of SPAK, NKCC1, and NCC in cultured cells. | [5] |
| WNK463 | Pan-WNK Kinase Activity | ATP-competitive inhibitor of the kinase activity of all four WNK isoforms. | WNK1: 5 nM, WNK2: 1 nM, WNK3: 6 nM, WNK4: 9 nM | Reduces phosphorylation of SPAK/OSR1. In vivo, it leads to decreased blood pressure and increased urinary sodium and potassium excretion in hypertensive rats. | [1] |
| ZT-1a | SPAK Kinase | Allosteric, non-ATP competitive inhibitor of SPAK. | EC50 ~1 µM for inhibiting cellular SPAK activity. | Decreases SPAK-dependent phosphorylation of NKCC1 and KCCs in cell cultures and in vivo. Shows neuroprotective effects in stroke models by reducing cerebral edema. | [2] |
| STOCK1S-50699 | WNK-SPAK Interaction | Identified in the same screen as this compound; disrupts WNK-SPAK binding. | Not explicitly stated in the provided results. | Similar to this compound, it is expected to inhibit the phosphorylation of SPAK and downstream ion transporters. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effects of WNK pathway inhibitors on ion transport.
Protocol 1: In Vitro Kinase Assay for WNK Activity
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a WNK kinase.
Materials:
-
Recombinant active WNK1 kinase
-
Recombinant inactive OSR1 (as substrate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6]
-
[γ-³²P]ATP
-
Test compounds (e.g., this compound, WNK463)
-
SDS-PAGE apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant WNK1, and inactive OSR1.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of OSR1 using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated NKCC1 and NCC in Cultured Cells
This method is used to assess the downstream effects of WNK pathway inhibitors on the phosphorylation of ion transporters in a cellular context.
Materials:
-
Cultured cells expressing NKCC1 and NCC (e.g., HEK293, mouse distal convoluted tubule cells)
-
Cell culture medium and supplements
-
Hypotonic low-chloride solution to stimulate the WNK pathway
-
Test compounds (e.g., this compound, ZT-1a)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-NKCC1 (e.g., R5 antibody), anti-phospho-NCC, anti-total-NKCC1, anti-total-NCC, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time.
-
Stimulate the WNK pathway by incubating the cells in a hypotonic low-chloride solution for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clear communication.
Caption: WNK-SPAK/OSR1 signaling pathway and points of intervention by inhibitors.
Caption: General workflow for assessing inhibitor effects on ion transporter phosphorylation.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical library screening for WNK signalling inhibitors using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
A Comparative Guide to the Reproducibility of WNK Signaling Inhibition Using STOCK2S-26016
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STOCK2S-26016, a known inhibitor of the With-No-Lysine (WNK) signaling pathway, with alternative compounds. The information presented is based on published experimental data to assist researchers in selecting the most appropriate tools for their studies of WNK signaling, a critical regulator of ion homeostasis and blood pressure.
Introduction to this compound
This compound is a small molecule inhibitor that disrupts the interaction between WNK kinases (WNK1 and WNK4) and Ste20-related proline-alanine-rich kinase (SPAK), a key downstream effector in the WNK signaling cascade.[1] By inhibiting this protein-protein interaction, this compound prevents the phosphorylation and subsequent activation of SPAK and its downstream targets, the Na-K-Cl cotransporter 1 (NKCC1) and the Na-Cl cotransporter (NCC).[1]
Performance Comparison of WNK Pathway Inhibitors
The reproducibility and efficacy of this compound can be evaluated by comparing its performance with other known inhibitors of the WNK signaling pathway. The following tables summarize key quantitative data from in vitro and cellular assays.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | WNK4-SPAK Binding | Fluorescence Correlation Spectroscopy | 16 µM | [1] |
| This compound | WNK1-SPAK Binding | Fluorescence Correlation Spectroscopy | 34.4 µM | [1] |
| STOCK1S-50699 | WNK4-SPAK Binding | Fluorescence Correlation Spectroscopy | 37 µM | [1] |
| STOCK1S-50699 | WNK1-SPAK Binding | Fluorescence Correlation Spectroscopy | 30.6 µM | [1][2] |
| WNK463 | WNK1, WNK2, WNK3, WNK4 | Kinase Assay | Pan-WNK inhibitor | |
| Rafoxanide | SPAK/OSR1 | In vitro kinase assay | ~1 µM | |
| Closantel | SPAK/OSR1 | In vitro kinase assay | 0.77 µM | [3] |
Table 1: In Vitro Inhibition of WNK Pathway Components. This table provides a direct comparison of the inhibitory concentrations (IC50) of this compound and its alternatives in biochemical assays.
| Compound | Cell Line | Assay | Key Finding | Reference |
| This compound | mpkDCT, MOVAS | SPAK, NCC/NKCC1 Phosphorylation | Dose-dependent inhibition of phosphorylation under hypotonic shock. | [1] |
| STOCK1S-50699 | mpkDCT, MOVAS | SPAK, NCC/NKCC1 Phosphorylation | Dose-dependent inhibition of phosphorylation under hypotonic shock. | [1] |
| This compound | HEK293 | SPAK/OSR1, NKCC1 Phosphorylation | Did not suppress phosphorylation induced by hypotonic low chloride conditions. | [4] |
| STOCK1S-50699 | HEK293 | SPAK/OSR1, NKCC1 Phosphorylation | Suppressed phosphorylation induced by hypotonic low chloride conditions. | [4] |
Table 2: Cellular Activity of WNK Pathway Inhibitors. This table highlights a critical difference in the cellular efficacy of this compound and STOCK1S-50699 under specific experimental conditions. While both compounds were initially reported to inhibit SPAK and its downstream targets in cultured cells, subsequent studies revealed that only STOCK1S-50699 was effective in suppressing SPAK/OSR1 and NKCC1 phosphorylation induced by hypotonic low chloride conditions.[4] This suggests that the experimental context is crucial for the activity of this compound.
Experimental Protocols
To ensure the reproducibility of experiments involving WNK signaling inhibitors, detailed methodologies are essential. The following are protocols adapted from the primary literature describing the characterization of this compound.
In Vitro WNK-SPAK Binding Assay (Fluorescence Correlation Spectroscopy)
This protocol is based on the method used for the initial discovery of this compound.[1]
-
Reagents:
-
TAMRA-labeled WNK4 peptide (containing the RFQV motif)
-
GST-tagged SPAK C-terminal domain (GST-SPAK-CCT)
-
Assay buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween 20
-
Test compounds (this compound and others) dissolved in DMSO.
-
-
Procedure:
-
Prepare a solution containing 10 nM TAMRA-WNK4 peptide and 100 nM GST-SPAK-CCT in the assay buffer.
-
Add test compounds at various concentrations (e.g., 1.5–200 µM). The final DMSO concentration should be kept constant across all wells.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the diffusion time of the TAMRA-WNK4 peptide using a fluorescence correlation spectrometer. An increase in diffusion time indicates binding to the larger GST-SPAK-CCT protein.
-
Calculate the percentage of inhibition based on the change in diffusion time in the presence of the compound compared with the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a logistical equation.
-
Cell-Based Assay for SPAK and NCC/NKCC1 Phosphorylation
This protocol is designed to assess the cellular activity of WNK signaling inhibitors.[1]
-
Cell Culture and Treatment:
-
Culture mouse distal convoluted tubule (mpkDCT) cells or mouse vascular smooth muscle (MOVAS) cells in appropriate media.
-
Seed cells in 12-well plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or DMSO for 1 hour.
-
Induce WNK signaling by exposing the cells to hypotonic medium (e.g., 170 mOsm/kg H₂O) for 45 minutes.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SPAK (Thr233), total SPAK, phospho-NCC (Thr53), total NCC, phospho-NKCC1 (Thr203/207/212), and total NKCC1.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing the WNK Signaling Pathway and Experimental Logic
To provide a clearer understanding of the mechanisms of action and experimental design, the following diagrams were generated using Graphviz.
Caption: The WNK-SPAK signaling pathway and points of inhibition.
Caption: Workflow for in vitro and cellular screening of WNK inhibitors.
Conclusion
This compound is a valuable tool for studying the WNK signaling pathway, particularly for its ability to disrupt the WNK-SPAK protein-protein interaction in vitro. However, researchers should be aware of the potential for reduced efficacy in certain cellular contexts, as evidenced by its comparison with STOCK1S-50699. For experiments conducted under hypotonic low chloride conditions, STOCK1S-50699 may represent a more reliable alternative. The selection of an appropriate inhibitor should be guided by the specific experimental goals and conditions. The detailed protocols and comparative data provided in this guide aim to enhance the reproducibility of experiments in this important area of research.
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10995061B2 - SPAK kinase inhibitors as neuroprotective agents - Google Patents [patents.google.com]
Independent Verification of STOCK2S-26016's Role in Blood Pressure Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational molecule STOCK2S-26016 with alternative antihypertensive agents. Due to the absence of in vivo blood pressure data for this compound, this document focuses on its in vitro activity and utilizes WNK463, another member of the same inhibitor class, as a proxy for in vivo comparisons. This guide is intended to support independent verification and further research into the role of WNK signaling in blood pressure regulation.
Executive Summary
This compound is an inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and blood pressure. While in vitro data demonstrates its potential to modulate this pathway, a lack of in vivo studies necessitates a comparative approach using a proxy molecule, WNK463, which has demonstrated blood pressure-lowering effects in animal models. This guide compares the available data for this compound and WNK463 with established antihypertensive drugs, Amlodipine and Enalapril, to provide a framework for evaluating the potential of WNK inhibitors as a novel class of therapeutics for hypertension.
Introduction to this compound and the WNK Signaling Pathway
This compound is a small molecule identified as an inhibitor of the WNK signaling pathway. Specifically, it targets the interaction between WNK kinases (WNK1 and WNK4) and the STE20/SPS1-related proline/alanine-rich kinase (SPAK)[1][2]. By disrupting this interaction, this compound is expected to inhibit the phosphorylation of downstream targets, including the Na-Cl cotransporter (NCC) and Na-K-Cl cotransporter (NKCC1), which play crucial roles in renal salt reabsorption and blood pressure control[1].
The WNK signaling pathway is a key regulator of electrolyte balance in the kidney. Dysregulation of this pathway is associated with certain forms of hypertension[3]. As depicted in the signaling pathway diagram below, WNK kinases phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and activate ion cotransporters like NCC and NKCC1, leading to increased salt reabsorption and consequently, elevated blood pressure.
Comparative In Vitro Activity
This section summarizes the available in vitro data for this compound and the proxy WNK inhibitor, WNK463.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | WNK4 | Kinase Inhibition | 16 µM | [2] |
| WNK1 | Kinase Inhibition | 34.4 µM | [2] | |
| WNK463 | WNK1 | Kinase Inhibition | 5 nM | [4][5] |
| WNK2 | Kinase Inhibition | 1 nM | [4][5] | |
| WNK3 | Kinase Inhibition | 6 nM | [4][5] | |
| WNK4 | Kinase Inhibition | 9 nM | [4][5] |
Comparative In Vivo Efficacy in Spontaneously Hypertensive Rats (SHRs)
As no in vivo data for this compound is publicly available, this section presents the blood pressure-lowering effects of the pan-WNK inhibitor WNK463 in the spontaneously hypertensive rat (SHR) model, a widely used preclinical model of essential hypertension. This data is compared with the well-established antihypertensive drugs, Amlodipine (a calcium channel blocker) and Enalapril (an angiotensin-converting enzyme inhibitor).
| Compound | Dose | Route of Administration | Treatment Duration | Animal Model | Blood Pressure Reduction (Systolic) | Reference |
| WNK463 (Proxy) | 1, 3, 10 mg/kg | Oral | 4 hours | SHR | Dose-dependent decrease | [4] |
| Amlodipine | 400 µg/kg + 100 µg/kg/h | Infusion | - | SHR | 27 ± 5 mmHg | [6] |
| 2, 8, 20 mg/kg/day | Oral | 6 months | SHR | Dose-dependent reduction | [7] | |
| 3 mg/kg | Oral | 4 weeks | SHR | Significant decrease | [8] | |
| Enalapril | 10 mg/kg/day | Oral | 11 months | SHR | 38 mmHg (from 237 to 199 mmHg) | [9] |
| 6.0 mg/kg/day | Oral | 4 weeks | SHR | Significant decrease | [10] | |
| 30 mg/kg/day | Oral | 4 weeks | SHR | 60 mmHg (from 156 to 96 mmHg) | [11] |
Experimental Protocols
In Vitro WNK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against WNK kinases.
Principle: A common method is a mobility shift assay using capillary electrophoresis on a microfluidic chip. This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the WNK kinase in the presence of ATP. The phosphorylated and unphosphorylated peptides are separated based on their charge and size, and the extent of phosphorylation is quantified by fluorescence detection[12].
Materials:
-
Recombinant WNK1, WNK2, WNK3, or WNK4 enzyme
-
Fluorescein-labeled OSR1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT)[12]
-
Microfluidic chip-based capillary electrophoresis system
Procedure:
-
Prepare a reaction mixture containing the fluorescently labeled OSR1 peptide substrate and ATP in the reaction buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding the WNK enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration.
-
Stop the reaction by adding a quench buffer containing EDTA.
-
Analyze the reaction products using the microfluidic chip-based capillary electrophoresis system to separate and quantify the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Blood Pressure Measurement in Rodents (Tail-Cuff Method)
Objective: To non-invasively measure systolic blood pressure in conscious rats or mice.
Principle: The tail-cuff method involves placing an inflatable cuff and a sensor at the base of the animal's tail. The cuff is inflated to occlude blood flow and then gradually deflated. The sensor detects the return of blood flow, and the pressure at which this occurs is recorded as the systolic blood pressure[13][14][15].
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or other suitable rodent model
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, sensor, and data acquisition unit)
-
Warming platform or heat lamp to induce vasodilation in the tail
Procedure:
-
Acclimatization: Acclimate the animals to the restraining procedure and the measurement environment for several days before the actual experiment to minimize stress-induced blood pressure variations[15].
-
Restraint: Gently place the conscious animal into an appropriate-sized restrainer.
-
Warming: Place the restrainer on a warming platform or use a heat lamp to warm the tail, which promotes vasodilation and facilitates signal detection. Maintain a consistent tail temperature (e.g., 32-34°C)[16].
-
Cuff and Sensor Placement: Securely place the tail cuff and sensor at the base of the tail.
-
Measurement: Initiate the automated measurement cycle. The system will inflate the cuff above the expected systolic pressure and then slowly deflate it while recording the pressure and pulse signals.
-
Data Acquisition: The system will automatically detect the systolic blood pressure based on the reappearance of the pulse. Typically, multiple readings are taken in a single session, and the average of consistent readings is used.
-
Data Analysis: Compare the systolic blood pressure measurements before and after drug administration to determine the effect of the test compound.
Visualizations
Conclusion and Future Directions
The available in vitro data for this compound suggests its potential as a modulator of the WNK signaling pathway. However, the lack of in vivo data on its blood pressure-lowering effects is a significant gap in its pharmacological profile. The data presented for the proxy compound, WNK463, demonstrates that inhibition of the WNK pathway can lead to a reduction in blood pressure in a preclinical model of hypertension.
For a comprehensive evaluation of this compound's therapeutic potential, future studies should focus on:
-
In vivo efficacy studies: Conducting dose-response studies in relevant animal models of hypertension (e.g., SHRs) to determine its effect on blood pressure.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.
-
Selectivity profiling: Assessing the inhibitory activity of this compound against a broader panel of kinases to determine its selectivity and potential for off-target effects.
-
Direct comparison studies: Performing head-to-head in vivo studies comparing this compound with standard-of-care antihypertensive agents.
By addressing these key research questions, the scientific community can independently verify the role of this compound in blood pressure regulation and determine its viability as a novel antihypertensive agent.
References
- 1. STOCK2S 26016 | Other Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac effects of amiloride and of enalapril in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Reducing blood pressure in SHR with enalapril provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kentscientific.com [kentscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of STOCK2S-26016: A Comprehensive Guide to Laboratory Waste Management
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While "STOCK2S-26016" is an internal identifier and not a universally recognized chemical name, this guide provides a comprehensive framework for the safe handling and disposal of this and other similar laboratory materials. The following procedures are based on established hazardous waste management principles and are designed to provide researchers, scientists, and drug development professionals with the essential information needed for safe laboratory operations.
At the core of safe disposal is a thorough understanding of the material's properties. Always consult the Safety Data Sheet (SDS) for any chemical to understand its specific hazards and handling requirements. In the absence of a specific SDS for this compound, the following guidelines for a hypothetical compound with common laboratory hazards should be followed.
Waste Characterization and Segregation
Proper identification and separation of waste streams are the first steps in safe disposal.[1] Chemical waste must be segregated based on hazard class to prevent dangerous reactions, such as storing acids and bases separately.[2][3]
Table 1: Disposal Profiles for Hypothetical Waste Streams of this compound
| Waste Stream | Container Type | Hazard Classification | Disposal Method |
| Liquid Waste (Aqueous) | 5-gallon polyethylene carboy | Corrosive (pH ≥ 12.5) | EHS Pickup (Hazardous Waste) |
| Liquid Waste (Organic Solvent) | 5-gallon polyethylene carboy | Ignitable (Flash Point < 140°F) | EHS Pickup (Hazardous Waste) |
| Solid Waste (Contaminated PPE) | Lined cardboard box | Toxic | EHS Pickup (Hazardous Waste) |
| Sharps (Contaminated Needles) | Puncture-resistant sharps container | Biohazard, Toxic | EHS Pickup (Sharps Waste) |
| Empty Containers (<3% residue) | Original container | Non-hazardous | Triple rinse, deface label, and dispose of in regular trash or recycling.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for managing chemical waste from generation to disposal.
-
Waste Identification and Labeling:
-
As soon as the first drop of waste is generated, affix a "Hazardous Waste" label to the appropriate container.[5]
-
The label must include the full chemical names of all constituents (no abbreviations or formulas), their estimated percentages, and the associated hazards (e.g., corrosive, ignitable, toxic).[2][6][7]
-
Record the date the container was started.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste being stored. For instance, do not use metal containers for corrosive waste.[5]
-
Keep waste containers securely closed at all times, except when adding waste.[2][3][6] Do not leave funnels in the container opening.[2]
-
Ensure containers are in good condition and free from leaks or cracks.[2][5]
-
-
Waste Accumulation and Storage:
-
Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][3]
-
Segregate incompatible waste types. For example, acids should be stored separately from bases, and flammables should be kept away from oxidizers.[3]
-
Use secondary containment, such as plastic trays, for all liquid chemical waste containers to contain potential spills.[8]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
-
-
Arranging for Disposal:
-
Handling Unknowns:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: A flowchart of the chemical waste management process.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Essential Safety and Logistical Information for Handling STOCK2S-26016
This document provides crucial safety protocols and logistical plans for the handling and disposal of STOCK2S-26016, a WNK signaling inhibitor. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] This information is critical for understanding the potential risks and for conducting a thorough risk assessment before beginning any experimental work.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount when handling this compound. The following equipment must be worn to prevent exposure.
1. Eye Protection:
-
Procedure: Wear safety goggles with side-shields.[1] This is the minimum requirement for all procedures involving this compound, including weighing, dissolution, and aliquoting.
-
Rationale: To prevent accidental splashes to the eyes.
2. Hand Protection:
-
Procedure: Wear protective gloves.[1] Given the nature of the substance, nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
-
Rationale: To avoid direct skin contact.
3. Skin and Body Protection:
-
Procedure: Wear impervious clothing, such as a laboratory coat.[1] Ensure the coat is fully buttoned.
-
Rationale: To protect the skin from accidental spills.
4. Respiratory Protection:
-
Procedure: A suitable respirator should be used when there is a risk of aerosol formation or when working with the powder form outside of a certified chemical fume hood.[1]
-
Rationale: To prevent inhalation of the substance.
Experimental Workflow: Handling and Disposal
The following workflow outlines the key steps and safety considerations for handling this compound from receipt to disposal.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
Accidental Release Measures:
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Containment and Cleaning: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[1]
First Aid Measures:
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional, local, and national regulations.
-
Procedure: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials, in a designated and clearly labeled waste container.
-
Final Disposal: The contents and the container must be disposed of at an approved waste disposal plant.[1] Do not allow the product to enter drains or waterways due to its high aquatic toxicity.[1]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
